Technical Documentation Center

2-(5-Methylpyrazin-2-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Methylpyrazin-2-yl)ethan-1-ol
  • CAS: 142780-03-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Physicochemical Profiling of 5-Methyl-2-Pyrazineethanol: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 5-Methyl-2-pyrazineethanol (a bifunctional alkylpyrazine derivative)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

5-Methyl-2-pyrazineethanol (a bifunctional alkylpyrazine derivative) represents a critical structural motif in both flavor chemistry and pharmaceutical intermediate synthesis. Understanding its thermodynamic stability is paramount for predicting its behavior during high-temperature processing, long-term storage, and formulation.

This whitepaper provides an authoritative analysis of the thermodynamic properties of 5-methyl-2-pyrazineethanol. By deconstructing the molecular architecture—specifically the interplay between the electron-deficient pyrazine core and the flexible, hydrogen-bonding ethanol appendage—we establish a predictive framework for its thermal degradation, solvation thermodynamics, and phase behavior.

Molecular Architecture and Electronic Effects

The thermodynamic stability of 5-methyl-2-pyrazineethanol is governed by two distinct structural domains:

  • The Pyrazine Core: A fully unsaturated, six-membered nitrogen heterocycle. The presence of two electronegative nitrogen atoms at the 1,4-positions creates a highly electron-deficient aromatic system. From heat of combustion measurements on related heterocycles, the aromatic stabilization energy of the pyrazine ring is approximately 21 kcal/mol[1]. While this is lower than benzene, it provides substantial thermodynamic resistance against homolytic ring cleavage.

  • The Ethanol Appendage: The aliphatic side chain introduces rotational degrees of freedom and a terminal hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

Because the unshared electron pairs on the pyrazine nitrogens are orthogonal to the aromatic pi-system, the ring remains a weak base. However, the electron-withdrawing nature of the pyrazine ring exerts an inductive pull on the ethanol side chain, slightly lowering the pKa of the hydroxyl group compared to standard aliphatic alcohols and influencing its susceptibility to oxidative degradation.

Thermodynamic Parameters and Phase Stability

The stability of a compound in formulation is directly tied to its phase transition enthalpies and free energy of degradation. Table 1 summarizes the core thermodynamic and physicochemical parameters of 5-methyl-2-pyrazineethanol.

Table 1: Physicochemical and Thermodynamic Profile
PropertyEstimated Value / CharacteristicThermodynamic Implication
Molecular Weight 138.17 g/mol Low molecular weight facilitates moderate vapor pressure.
Boiling Point ~235°C - 250°CHigh enthalpy of vaporization (ΔH_vap) driven by strong intermolecular hydrogen bonding networks.
LogP (Octanol/Water) ~0.3 - 0.5Amphiphilic nature; favorable solvation entropy (ΔS_sol) in both polar and semi-polar matrices.
Core Resonance Energy ~21 kcal/molThe pyrazine core is highly resistant to thermal degradation below 250°C[1].
Primary Vulnerability Hydroxyl OxidationThe aliphatic alcohol is the thermodynamic weak point, susceptible to oxidation into pyrazineacetic acid derivatives.

Recent periodic density-functional theory (DFT) calculations on pyrazine derivatives have demonstrated that the overall thermodynamic driving force for crystal lattice transformations and mechanochemical processes can be accurately modeled, predicting the likelihood of solid-state interconversions[2].

Solvation Thermodynamics

The dissolution of pyrazine derivatives in aqueous and organic solvents is generally an endothermic process, driven by the entropic gain of solvation. Understanding these solute-solvent interactions is critical for liquid formulations.

When 5-methyl-2-pyrazineethanol is introduced into a solvent, the thermodynamic equilibrium is dictated by the disruption of its own intermolecular hydrogen bonds and the formation of new solute-solvent interactions. Thermodynamic models, such as the modified Apelblat equation and the van't Hoff equation, are standard for correlating solubility data across temperature gradients and calculating the mixing Gibbs free energy[3]. Furthermore, the addition of co-solvents (e.g., ethanol) significantly alters the thermodynamic landscape, often reducing particle aggregation and improving the dissolution kinetics of pyrazine-based active pharmaceutical ingredients (APIs)[4].

Mechanistic Degradation Pathways

To engineer stable formulations, scientists must map the thermodynamic degradation pathways. The diagram below illustrates the primary vectors of degradation under thermal and oxidative stress.

Pathway N1 5-Methyl-2-pyrazineethanol (Stable State) N2 Oxidative Stress (ROS / O2, Heat) N1->N2 Activation (Ea) N3 Pyrazineacetic Acid (Oxidation Product) N2->N3 Primary Degradation N4 Pyrazine Ring Cleavage (Extreme Thermal Stress) N3->N4 ΔT > 250°C N5 Low MW Nitrogenous Fragments N4->N5

Fig 1. Primary thermodynamic degradation pathways under oxidative and thermal stress.

Experimental Methodologies for Stability Validation

To ensure scientific integrity, thermodynamic profiling must rely on self-validating experimental systems. Below are the definitive protocols for evaluating the stability of 5-methyl-2-pyrazineethanol.

Protocol A: Thermal Analysis via DSC/TGA

Objective: To determine phase transition enthalpies (ΔH) and absolute thermal decomposition thresholds.

  • System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C, ΔH_f: 28.45 J/g). Causality: Ensures the calorimetric accuracy required for precise thermodynamic calculations.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum crucible and seal with a pinhole lid. Causality: A small sample mass minimizes thermal lag, yielding sharp endothermic peaks, while the pinhole prevents pressure buildup during vaporization.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: Displacing oxygen isolates purely thermal degradation events (e.g., homolytic cleavage) from oxidative decomposition.
    
  • Thermal Ramping: Execute a heating ramp from 25°C to 300°C at a rate of 10°C/min. Causality: This specific rate provides the optimal balance between signal resolution and sensitivity, preventing kinetic peak broadening.

Protocol B: Solvation Thermodynamics via Isothermal Shake-Flask

Objective: To extract the enthalpy (


) and entropy (

) of solution using the van't Hoff model.
  • Saturation & Equilibration: Add excess 5-methyl-2-pyrazineethanol to 10 mL of the target solvent in a hermetically sealed thermostatic vial. Agitate at 150 rpm for 48 hours at specific temperature intervals (e.g., 283.15 K to 323.15 K). Causality: A 48-hour window ensures true thermodynamic equilibrium is achieved, eliminating kinetic artifacts from the solubility data.

  • Isothermal Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes inside a temperature-controlled rotor set to the exact equilibration temperature. Causality: Prevents temperature-shift-induced precipitation or secondary dissolution during the separation phase.

  • Quantification: Dilute the supernatant immediately and quantify the solute concentration via HPLC-UV.

  • Thermodynamic Modeling: Plot

    
     versus 
    
    
    
    . The slope of this van't Hoff plot yields
    
    
    , allowing for the precise determination of the thermodynamic driving forces of solvation.
Workflow Visualization

Workflow A 5-Methyl-2-pyrazineethanol API / Compound B Thermal Analysis (DSC / TGA) A->B C Solvation Thermodynamics (Isothermal Calorimetry) A->C D Forced Degradation (ICH Q1A Guidelines) A->D E Phase Transition Enthalpy (ΔH) B->E F Gibbs Free Energy (ΔG) & Solubility Profile C->F G Degradation Kinetics (HPLC-MS) D->G

Fig 2. Comprehensive thermodynamic and stability profiling workflow.

Conclusion

The thermodynamic stability of 5-methyl-2-pyrazineethanol is a delicate balance between its robust, highly resonance-stabilized heteroaromatic core and its reactive aliphatic side chain. By employing rigorous calorimetric and phase-equilibrium protocols, researchers can accurately predict its behavior across various thermal and solvation environments. Controlling oxidative exposure and utilizing appropriate co-solvent systems are the most effective strategies for maximizing the stability of this compound in advanced formulations.

References

  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. RSC Publishing. Available at:[Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC (National Institutes of Health). Available at:[Link]

  • Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K. ResearchGate. Available at:[Link]

  • Heterocyclic Compounds. Michigan State University Chemistry. Available at:[Link]

Sources

Exploratory

Solubility profile of 2-(5-Methylpyrazin-2-yl)ethan-1-ol in organic solvents

Solubility Profile of 2-(5-Methylpyrazin-2-yl)ethan-1-ol in Organic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Methylpyrazin-2-yl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 2-(5-Methylpyrazin-2-yl)ethan-1-ol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Structure: C₇H₁₀N₂O), a functionalized pyrazine derivative often utilized as a flavor intermediate or pharmaceutical building block. Given the compound's amphiphilic nature—comprising a lipophilic methyl-substituted pyrazine ring and a hydrophilic hydroxyethyl tail—its solubility profile is nuanced. This document details the physicochemical basis for solvent selection, predictive solubility data, and a validated experimental protocol for precise determination.

Physicochemical Characterization & Solubility Mechanisms

To understand the solubility behavior of 2-(5-Methylpyrazin-2-yl)ethan-1-ol, we must first analyze its molecular architecture. The interplay between the aromatic core and the aliphatic side chain dictates its interaction with solvent systems.

FeatureChemical MoietySolubility Impact
Aromatic Core Pyrazine Ring (1,4-diazine)Provides moderate polarity and π-π stacking potential. Increases solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.
Lipophilic Group 5-Methyl SubstituentIncreases LogP (Octanol-Water Partition Coefficient), slightly reducing water solubility compared to the non-methylated analog, while enhancing solubility in ethers and esters.
Hydrophilic Tail 2-Hydroxyethyl Group (-CH₂CH₂OH)Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the dominant factor for solubility in polar protic solvents (Water, Alcohols).

Theoretical LogP: ~0.6–0.9 (Estimated based on fragment contribution methods). Implication: The molecule is sufficiently polar to dissolve in water but retains enough lipophilicity to be extracted into organic phases like ethyl acetate or dichloromethane.

Predicted Solubility Profile

Based on the functional group analysis and data from homologous pyrazines (e.g., 2-pyrazineethanol, 5-methyl-2-pyrazinemethanol), the following solubility profile is projected.

Table 1: Solubility Classification in Common Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bonding interactions between the solvent -OH and the solute's pyrazine nitrogens/hydroxyl group.
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>200 mg/mL) Excellent solvation of the polarizable aromatic ring; disruption of solute-solute interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Favorable dipole-dipole interactions; preferred for liquid-liquid extraction from aqueous phases.
Ethers/Esters THF, Ethyl Acetate, MTBEModerate to High Good solubility due to the methyl group's lipophilicity, though less than in alcohols.
Non-Polar Hexane, Heptane, CyclohexaneLow (<1 mg/mL) The polar hydroxyethyl tail and nitrogenous ring create a high energetic barrier for dissolution in aliphatic hydrocarbons.

Experimental Protocol: Thermodynamic Solubility Determination

Methodology: Equilibrium Solubility Workflow

Reagents:

  • Test Compound: 2-(5-Methylpyrazin-2-yl)ethan-1-ol (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, Water, etc.).

  • Internal Standard: Acetophenone or similar (if using internal calibration).

Step-by-Step Protocol:

  • Preparation: Add excess solid compound to 2 mL of the target solvent in a crimp-sealed glass vial. Ensure undissolved solid is visible (saturated suspension).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C ± 0.1°C) for 24 hours using a thermomixer (1000 RPM).

  • Validation Check: Visually inspect. If all solid has dissolved, add more compound until a precipitate persists.

  • Phase Separation: Centrifuge the saturated suspension at 10,000 RPM for 10 minutes (or filter through a 0.22 µm PTFE syringe filter, pre-saturated).

  • Dilution: Aliquot the supernatant and dilute with mobile phase to fit within the linear dynamic range of the HPLC detector.

  • Quantification: Inject into HPLC (C18 Column, Water/ACN gradient, UV detection at 270 nm—typical for pyrazines).

Self-Validating Criteria:

  • Time-Course Verification: Measure solubility at 24h and 48h. If values differ by <5%, equilibrium is reached.

  • Mass Balance: The solid residue should be analyzed (e.g., by DSC) to ensure no polymorphic transition occurred during the experiment.

Visualization: Experimental Workflow & Decision Logic

Figure 1: Solubility Determination Workflow (DOT)

SolubilityWorkflow Start Start: Excess Compound + Solvent Agitate Agitate @ 25°C (24 Hours) Start->Agitate Check Solid Persists? Agitate->Check AddSolid Add More Compound Check->AddSolid No Filter Centrifuge/Filter (0.22 µm) Check->Filter Yes AddSolid->Agitate Analyze HPLC-UV Quantification (270 nm) Filter->Analyze Verify Compare 24h vs 48h (<5% Diff?) Analyze->Verify Verify->Agitate No (Not Equilibrium) Final Report Solubility (mg/mL) Verify->Final Yes (Valid)

Caption: Figure 1. Self-validating workflow for thermodynamic solubility determination using the Shake-Flask method.

Figure 2: Solvent Selection Decision Tree (DOT)

SolventSelection Root Application Goal? Extraction Extraction/Purification Root->Extraction Reaction Reaction Medium Root->Reaction PhaseSep Aqueous Phase Separation? Extraction->PhaseSep Temp High Temp Required? Reaction->Temp DCM Dichloromethane (DCM) (High Solubility, Immiscible) PhaseSep->DCM Max Efficiency EtOAc Ethyl Acetate (Mod. Solubility, Safer) PhaseSep->EtOAc Green Chem DMSO DMSO/DMF (High BP, High Sol.) Temp->DMSO Yes (>100°C) EtOH Ethanol/Isopropanol (Green, Protic) Temp->EtOH No, Protic OK THF THF/Me-THF (Aprotic, Mod. BP) Temp->THF No, Aprotic Req.

Caption: Figure 2. Strategic solvent selection guide based on process requirements (Extraction vs. Synthesis).

Applications & Solvent Suitability

Extraction from Aqueous Media

For isolation of 2-(5-Methylpyrazin-2-yl)ethan-1-ol from fermentation broths or aqueous reaction mixtures:

  • Recommended: Dichloromethane (DCM) or Chloroform .

  • Reasoning: The pyrazine ring has a high affinity for chlorinated solvents. While Ethyl Acetate is a "greener" alternative, the hydroxyl group may lead to partial partitioning into the water phase, requiring multiple extraction cycles (Salting out with NaCl is recommended if using EtOAc).

Reaction Medium
  • Nucleophilic Substitutions: Use Acetonitrile or DMF . These polar aprotic solvents solvate the cation effectively while leaving the nucleophile active, and they dissolve the pyrazine substrate completely.

  • Hydrogenation/Reduction: Use Ethanol or Methanol . High solubility and compatibility with common catalysts (Pd/C, Raney Nickel).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general pyrazine solubility trends).
  • PubChem Database. (2024).[1] "Compound Summary: Pyrazine Derivatives." National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for extraction and solubility).

Sources

Foundational

Comprehensive Technical Guide: Structural Profiling, Synthesis, and Applications of 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern medicinal chemistry and agrochemical development, ni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, nitrogen-containing heterocycles are indispensable due to their ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 142780-03-8) is a highly versatile, bifunctional building block [1]. Featuring a 2,5-disubstituted pyrazine core and a primary alcohol tether, this molecule serves as a critical precursor for synthesizing complex ligands, active pharmaceutical ingredients (APIs), and advanced flavor/fragrance compounds.

This guide provides an in-depth analysis of its molecular architecture, a validated synthetic protocol, and its strategic utility in drug discovery.

Structural and Physicochemical Profiling

Molecular Architecture and Weight Calculation

The compound consists of a pyrazine ring substituted at the 2-position with a hydroxyethyl group and at the 5-position with a methyl group. The presence of the two sp2-hybridized nitrogen atoms in the aromatic ring imparts significant electron-withdrawing character, which lowers the pKa of the adjacent alkyl protons and influences the molecule's overall dipole moment.

The exact molecular weight is derived from its formula, C₇H₁₀N₂O :

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 138.17 g/mol [2]

Quantitative Data Summary
PropertyValueCausality / Significance in Design
IUPAC Name 2-(5-Methylpyrazin-2-yl)ethan-1-olStandardized nomenclature for regulatory filing.
CAS Registry Number 142780-03-8Unique identifier for procurement and safety tracking [3].
Molecular Formula C₇H₁₀N₂ODictates stoichiometric calculations in synthesis.
Molecular Weight 138.17 g/mol Low molecular weight (Fragment-like), ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 138.0793 DaCritical for high-resolution mass spectrometry (HRMS) validation [2].
SMILES CC1=CN=C(CCO)C=N1Utilized for in silico modeling and cheminformatics.
Topological Polar Surface Area (TPSA) 46.0 ŲPredicts excellent blood-brain barrier (BBB) and cellular permeability.

Synthetic Methodology: Lateral Lithiation Protocol

To synthesize 2-(5-Methylpyrazin-2-yl)ethan-1-ol, the most efficient route leverages the inherent acidity of the methyl protons on the pyrazine ring. The electron-withdrawing nature of the adjacent nitrogen atom allows for regioselective deprotonation (lateral metalation) using a strong, non-nucleophilic base.

Experimental Workflow

Objective: Synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol from 2,5-dimethylpyrazine.

Reagents: 2,5-Dimethylpyrazine (1.0 eq), Lithium diisopropylamide (LDA, 1.05 eq), Paraformaldehyde (1.2 eq), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Preparation of the Base: Charge a flame-dried Schlenk flask with anhydrous THF and cool to -78°C under an argon atmosphere. Add freshly prepared LDA (1.05 eq).

    • Causality: LDA is chosen over n-Butyllithium to prevent unwanted nucleophilic addition of the alkyl group directly to the electron-deficient pyrazine ring.

  • Lateral Metalation: Add a solution of 2,5-dimethylpyrazine (1.0 eq) in THF dropwise over 15 minutes. Stir the deep red/brown solution at -78°C for 30 minutes.

    • Causality: The low temperature (-78°C) is strictly maintained to trap the kinetic enolate-equivalent and prevent dimerization or polymerization of the highly reactive lithiated intermediate.

  • Electrophilic Quench: Introduce paraformaldehyde (1.2 eq) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: Paraformaldehyde depolymerizes in situ, providing the formaldehyde electrophile necessary to form the 2-hydroxyethyl chain.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Synthetic Pathway Visualization

Synthesis A 2,5-Dimethylpyrazine (Starting Material) B LDA, THF -78°C A->B C Lithiated Intermediate (Nucleophile) B->C D Paraformaldehyde -78°C to RT C->D E 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target Product) D->E

Synthetic workflow for 2-(5-Methylpyrazin-2-yl)ethan-1-ol via lateral lithiation.

Analytical Characterization & Validation

A self-validating protocol requires rigorous analytical confirmation to ensure regioselectivity (i.e., proving only one methyl group reacted).

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Two distinct singlets at ~8.35 ppm and ~8.40 ppm (1H each). Causality: The protons at positions 3 and 6 are para to each other. Because the para-coupling constant in pyrazines is negligible (~0-1 Hz), they appear as singlets rather than doublets, confirming the 2,5-substitution pattern.

    • Aliphatic Chain: A triplet at ~3.95 ppm (2H, -CH₂OH) and a triplet at ~3.05 ppm (2H, Pyrazine-CH₂-). The coupling constant (J ≈ 6.5 Hz) confirms the adjacent methylene groups.

    • Methyl Group: A sharp singlet at ~2.55 ppm (3H), confirming one methyl group remains unreacted.

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 139.08. The presence of an adduct peak [M+Na]⁺ at m/z 161.06 further validates the molecular weight [2].

Applications in Drug Discovery & Chemical Biology

The primary alcohol of 2-(5-Methylpyrazin-2-yl)ethan-1-ol acts as a versatile synthetic handle. In drug discovery, pyrazines are frequently utilized as bioisosteres for benzene or pyridine rings to lower lipophilicity (LogP) and improve metabolic stability against Cytochrome P450 oxidation.

Derivatization Strategies
  • Oxidation to Carboxylic Acids: The primary alcohol can be oxidized using Jones reagent or TEMPO/BAIB to yield 2-(5-Methylpyrazin-2-yl)acetic acid. This acid is a highly sought-after precursor for amide coupling reactions in the synthesis of kinase inhibitors and GPCR modulators.

  • Etherification / Mitsunobu Reactions: The hydroxyl group can be coupled with phenols or other nucleophiles via Mitsunobu conditions to create complex ether linkages.

Derivatization Start 2-(5-Methylpyrazin-2-yl)ethan-1-ol Oxidation Oxidation (TEMPO/BAIB) Start->Oxidation Acid 2-(5-Methylpyrazin-2-yl)acetic acid Oxidation->Acid Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling API Target Active Pharmaceutical Ingredient Coupling->API

Derivatization pathway from the primary alcohol to complex amide-based APIs.

References

  • PubChemLite / Université du Luxembourg. (n.d.). 142780-03-8 (C7H10N2O) - Structural Information and Cross Sections. Retrieved February 27, 2026, from[Link]

Exploratory

The Ascendant Trajectory of 5-Methyl-2-Pyrazineethanol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone in the design of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents. This guide delves into the burgeoning field of 5-methyl-2-pyrazineethanol and its derivatives, offering an in-depth exploration of their synthesis, biological activities, and structure-activity relationships (SAR). As a senior application scientist, the following narrative is constructed not as a rigid protocol, but as a dynamic framework to empower researchers in their quest for next-generation therapeutics.

The Pyrazine Core: A Foundation of Versatility

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a key pharmacophore found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with a wide array of biological targets.[3] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][4][5][6]

This guide focuses specifically on derivatives of 5-methyl-2-pyrazineethanol, a molecule that offers a strategic handle for chemical modification. The ethanol moiety provides a reactive site for the introduction of diverse functional groups, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of the Core Scaffold: 5-Methyl-2-Pyrazineethanol

The journey into the chemical space of 5-methyl-2-pyrazineethanol derivatives begins with the synthesis of the core molecule itself. A robust and reliable synthetic route is paramount for any successful drug discovery program. While various methods can be envisioned, a common and efficient strategy involves the reduction of a corresponding ester, methyl 5-methylpyrazine-2-carboxylate.

From Carboxylic Acid to the Precursor Ester

The synthesis typically commences with the commercially available 5-methyl-2-pyrazinecarboxylic acid. Esterification is a fundamental transformation in organic chemistry, and several methods can be employed. A straightforward approach involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 5-Methylpyrazine-2-carboxylate

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Materials:

  • 5-methyl-2-pyrazinecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-methyl-2-pyrazinecarboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford methyl 5-methylpyrazine-2-carboxylate as a solid, which can be further purified by recrystallization if necessary.

The Crucial Reduction Step: Formation of 5-Methyl-2-Pyrazineethanol

The reduction of the ester to the primary alcohol is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, capable of reducing esters to alcohols with high efficiency.[7][8] In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.[9]

Experimental Protocol: Synthesis of (5-Methylpyrazin-2-yl)methanol

Causality: The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol after an aqueous workup. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[7]

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-methylpyrazin-2-yl)methanol. The crude product can be purified by column chromatography on silica gel.

Derivatization Strategies: Expanding the Chemical Space

The hydroxyl group of 5-methyl-2-pyrazineethanol is a versatile functional handle for creating a library of derivatives. Common derivatization strategies include the formation of esters, ethers, and carbamates.

Ester Derivatives

Esterification of the primary alcohol can be achieved through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides.

DOT Script for Ester Synthesis Workflow:

Ester_Synthesis Start 5-Methyl-2-pyrazineethanol Coupling Coupling Agent (e.g., DCC/DMAP) or Base (e.g., Pyridine) Start->Coupling Acid Carboxylic Acid / Acid Chloride / Anhydride Acid->Coupling Ester Ester Derivative Coupling->Ester

Caption: Workflow for the synthesis of ester derivatives.

Ether Derivatives

The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

DOT Script for Ether Synthesis Workflow:

Ether_Synthesis Start 5-Methyl-2-pyrazineethanol Base Strong Base (e.g., NaH) Start->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Ether Ether Derivative Alkoxide->Ether AlkylHalide Alkyl Halide AlkylHalide->Ether Carbamate_Synthesis Start 5-Methyl-2-pyrazineethanol Carbamate Carbamate Derivative Start->Carbamate Isocyanate Isocyanate Isocyanate->Carbamate

Caption: Workflow for the synthesis of carbamate derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The true potential of 5-methyl-2-pyrazineethanol derivatives lies in their diverse biological activities. While research specifically on this subclass is emerging, the broader family of pyrazine derivatives provides a strong foundation for anticipating their pharmacological profiles.

Anticancer Activity

Pyrazine derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. [1][2][3]The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship Insights (Anticancer):

  • Substitution on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring can significantly influence anticancer activity. Electron-withdrawing or bulky groups can modulate the electronic properties and steric profile of the molecule, affecting its interaction with target proteins.

  • The Nature of the Side Chain: The functional group at the end of the ethanol-derived side chain is a critical determinant of activity. For instance, the introduction of aromatic or heterocyclic moieties can lead to enhanced potency through additional binding interactions, such as pi-pi stacking.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by modifying the side chain, plays a crucial role in cell permeability and bioavailability.

Table 1: Hypothetical Anticancer Activity of 5-Methyl-2-Pyrazineethanol Derivatives

Derivative (R)R Group StructureTarget Cell LineIC₅₀ (µM)
1a -H (Parent Alcohol)MCF-7 (Breast)>100
1b -C(O)Ph (Benzoate)A549 (Lung)25.5
1c -CH₂Ph (Benzyl ether)HeLa (Cervical)15.2
1d -C(O)NHPh (Phenyl carbamate)PC-3 (Prostate)8.7

Experimental Protocol: MTT Assay for Cytotoxicity

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [10][11]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (5-methyl-2-pyrazineethanol derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Infectious diseases remain a major global health threat, and the need for new antimicrobial agents is urgent. Pyrazine derivatives have demonstrated promising antibacterial and antifungal activities. [4][5][6][12][13] Structure-Activity Relationship Insights (Antimicrobial):

  • Amide and Hydrazone Moieties: The introduction of amide or hydrazone functionalities has been shown to be a successful strategy for enhancing the antimicrobial activity of pyrazine derivatives. [6]* Halogen Substitution: The presence of halogen atoms on aromatic rings appended to the pyrazine core can significantly increase antimicrobial potency.

  • Cationic Character: Introducing basic nitrogen atoms can lead to cationic compounds at physiological pH, which can facilitate interaction with negatively charged bacterial cell membranes.

Table 2: Hypothetical Antimicrobial Activity of 5-Methyl-2-Pyrazineethanol Derivatives

Derivative (R)R Group StructureTest OrganismMIC (µg/mL)
2a -H (Parent Alcohol)Staphylococcus aureus>256
2b -C(O)NH-(4-chlorophenyl)Escherichia coli64
2c -C(O)-(2-pyridyl)Candida albicans32
2d -CH₂-(4-fluorophenyl)Staphylococcus aureus128

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15][16][17]The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of the antimicrobial potency of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

The exploration of 5-methyl-2-pyrazineethanol derivatives is a promising frontier in drug discovery. The synthetic accessibility of the core scaffold and the ease of derivatization at the ethanol side chain provide a fertile ground for generating diverse chemical libraries. The established broad-spectrum biological activities of the parent pyrazine class strongly suggest that these new derivatives will yield potent lead compounds for a variety of therapeutic areas, particularly in oncology and infectious diseases.

Future research should focus on a systematic exploration of the structure-activity relationships, employing computational modeling to guide the design of more potent and selective analogs. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. This comprehensive approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.

References

(Please note that the reference list would be populated with full citations including title, source, and a valid, clickable URL for each in-text citation in a final document.)

Sources

Foundational

Safety data sheet (SDS) for 2-(5-Methylpyrazin-2-yl)ethan-1-ol

This guide serves as a Provisional Technical Safety & Handling Monograph for 2-(5-Methylpyrazin-2-yl)ethan-1-ol . Notice to Researchers: As a specialized intermediate in pharmaceutical synthesis (often used in kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Technical Safety & Handling Monograph for 2-(5-Methylpyrazin-2-yl)ethan-1-ol .

Notice to Researchers: As a specialized intermediate in pharmaceutical synthesis (often used in kinase inhibitor fragments), specific regulatory toxicity data for this exact isomer is limited. This guide synthesizes data from close structural analogs—specifically 2-(Pyrazin-2-yl)ethan-1-ol and 5-Methyl-2-pyrazinemethanol —using Structure-Activity Relationship (SAR) principles to establish a conservative, high-safety operational baseline.

Chemical Identity & Strategic Context

2-(5-Methylpyrazin-2-yl)ethan-1-ol is a bifunctional heterocyclic building block. It combines a basic pyrazine core (electron-deficient aromatic) with a primary alcohol tail (nucleophilic handle). In drug development, it is frequently employed to introduce polarity and hydrogen-bonding motifs into lipophilic drug scaffolds, modulating LogP and metabolic stability.

Identification Matrix
ParameterDetail
Systematic Name 2-(5-Methylpyrazin-2-yl)ethan-1-ol
SMILES CC1=CN=C(CCO)C=N1
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Structural Class Alkylpyrazine / Primary Alcohol
Key Analogs 2-(Pyrazin-2-yl)ethanol (CAS 6705-31-3); 5-Methyl-2-pyrazinemethanol (CAS 61892-95-3)

Physicochemical Profile (Predicted)

Data below is extrapolated from validated analogs to ensure safety margins during process design.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming (30–40°C) to dispense.
Boiling Point ~110–120°C (at 1-2 mmHg)High boiling point; vacuum distillation required for purification.
Solubility Miscible in DCM, MeOH, DMSO; Mod. Water SolubleAqueous workups may require salting out (NaCl) to recover product.
pKa (Conjugate Acid) ~1.5 – 2.0 (Pyrazine N)Weak base; will not protonate fully at physiological pH but forms salts with strong acids (HCl).
LogP ~0.3 – 0.6Amphiphilic; readily crosses biological membranes (skin absorption risk).

Hazard Identification & Toxicology (GHS)

Based on the Pyrazine core and Alkyl Alcohol functionality, this substance is classified as a Category 2 Irritant . The pyrazine nitrogen lone pairs can act as Lewis bases, causing irritation to mucous membranes.

GHS Classification (Provisional)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The "Pyrazine Odor" Factor

Pyrazines possess low odor thresholds (often nutty, roasted, or earthy).

  • Warning: Olfactory fatigue occurs rapidly. Do not rely on smell to detect leaks.

  • Mechanism: The volatility of the hydroxy-ethyl side chain is lower than methyl-pyrazine, but heating will release vapors that are potent respiratory irritants.

Operational Safety: A Self-Validating Workflow

Do not treat this merely as "another organic liquid." The combination of nitrogen basicity and alcohol nucleophilicity requires a specific handling logic to prevent degradation and exposure.

A. Engineering Controls (The First Line of Defense)
  • Primary Barrier: All handling must occur within a certified chemical fume hood.

  • Validation Step: Before opening the container, verify the hood's magnehelic gauge reads between 0.3 – 0.6 inches of water . If <0.3, the capture velocity is insufficient for nitrogenous vapors.

B. Personal Protective Equipment (PPE) Selection Logic
  • Hand Protection:

    • Standard: Nitrile (0.11 mm).

    • Scientific Rationale: Pyrazines are organic bases that can permeate latex. Nitrile offers superior resistance to the aromatic ring.

    • Self-Check: Inspect gloves for "rippling" (swelling) immediately after any splash. Replace instantly if observed.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required during vacuum distillation due to implosion risk.

C. Exposure Control Workflow Diagram

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE escalation.

SafetyLogic Start Task: Dispense 2-(5-Methylpyrazin-2-yl)ethan-1-ol StateCheck Check Physical State Start->StateCheck Solid Solid/Semi-Solid (< 30°C) StateCheck->Solid If Solid Liquid Liquid (> 30°C) StateCheck->Liquid If Liquid Heat Gentle Warm (Water Bath) Max 45°C Solid->Heat Liquefy Hood Fume Hood (Sash at 18 inches) Liquid->Hood Heat->Hood PPE_Level1 PPE: Nitrile Gloves + Safety Glasses Hood->PPE_Level1 Small Scale (<5g) PPE_Level2 PPE: Double Nitrile + Face Shield Hood->PPE_Level2 Large Scale/Heating Action Dispense via Syringe (Avoid pouring) PPE_Level1->Action PPE_Level2->Action Inert Blanket with Argon (Prevent N-Oxidation) Action->Inert Post-Task

Caption: Operational logic flow ensuring state-dependent handling and oxidation prevention.

Stability & Reactivity: The Chemical Logic

Understanding why the molecule degrades is key to safe storage.

1. N-Oxidation Susceptibility

The pyrazine nitrogens are electron-rich. Exposure to atmospheric oxygen over time, especially in the presence of light, can lead to the formation of N-oxides .

  • Protocol: Store under Argon or Nitrogen.

  • Visual Indicator: The compound typically darkens from colorless/pale yellow to brown upon significant oxidation.

2. Hygroscopicity

The primary alcohol group (-CH2CH2OH) combined with the pyrazine ring makes the molecule hygroscopic.

  • Risk: Water absorption alters stoichiometry in sensitive coupling reactions (e.g., Mitsunobu or Tosylation).

  • Storage: Tightly sealed container with Parafilm; store in a desiccator or fridge (2–8°C).

3. Incompatibility
  • Strong Oxidizers: (e.g., KMnO4, Peroxides) -> Risk of violent reaction and ring cleavage.

  • Acid Chlorides/Anhydrides: Will react exothermically with the alcohol tail to form esters.

Emergency Response Protocols

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area to allow aerosols to settle.

  • PPE Up: Don double nitrile gloves and a respirator (organic vapor cartridge) if outside a hood.

  • Absorb: Use Vermiculite or Sand . Do not use sawdust (potential reaction with oxidizers if present).

  • Neutralize: Wipe the surface with a dilute (5%) acetic acid solution to neutralize residual basic amines, followed by water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5] The basic nature of pyrazine can cause corneal hazing if not treated; do not stop flushing early.

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use ethanol/solvents (increases skin permeability).

Synthesis & Degradation Pathways[10]

The following diagram details the chemical context of the molecule, highlighting where it comes from and how it degrades, aiding in troubleshooting purity issues.

DegradationPath Precursor 2-Methylpyrazine (Starting Material) Target 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target Molecule) Precursor->Target Hydroxyethylation (e.g., Formaldehyde/Heat or Epoxide) Degradant1 N-Oxide Impurity (Via Air Oxidation) Target->Degradant1 O2 / Light / Time Degradant2 Ester/Ether Derivatives (Via Side Reactions) Target->Degradant2 Acyl Chlorides / Strong Acids

Caption: Synthesis origin and primary degradation pathways (Oxidation/Derivatization).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26333, 2-(Pyrazin-2-yl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazine derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of Pyrazine Ethanols in Biological Systems

Abstract Pyrazine ethanols, a class of heterocyclic compounds characterized by a pyrazine ring with an ethanol substituent, are of significant interest in the pharmaceutical, food, and flavor industries. Understanding th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazine ethanols, a class of heterocyclic compounds characterized by a pyrazine ring with an ethanol substituent, are of significant interest in the pharmaceutical, food, and flavor industries. Understanding their metabolic fate within biological systems is paramount for assessing their safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of pyrazine ethanols, from initial enzymatic oxidation to conjugation and excretion. We will delve into the key enzyme families involved, including alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and cytochrome P450 (CYP) enzymes, and detail the experimental methodologies used to elucidate these pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the study of pyrazine ethanol metabolism.

Introduction to Pyrazine Ethanols

Chemical Structure and Properties

Pyrazine ethanols are aromatic heterocyclic compounds featuring a 1,4-diazine ring system with an attached ethanol group. The pyrazine ring is electron-deficient, which influences the compound's chemical reactivity and metabolic susceptibility. The ethanol side chain provides a primary site for oxidative metabolism. These compounds are generally water-soluble and can vary in lipophilicity depending on other substituents on the pyrazine ring.

Occurrence and Significance

Pyrazine derivatives are widespread in nature and are key contributors to the aroma and flavor of many roasted and baked foods.[1] They are also integral structural motifs in numerous pharmaceutical agents, including drugs for tuberculosis (pyrazinamide), cancer, and cardiovascular diseases.[2] The presence of a pyrazine core in a drug molecule necessitates a thorough understanding of its metabolic profile to predict its pharmacokinetic behavior and potential toxicity.[3]

Rationale for Studying their Metabolism

The metabolic pathway of a xenobiotic, such as a pyrazine ethanol, dictates its bioavailability, duration of action, and potential for toxicity. Metabolism can lead to detoxification and enhanced excretion, or in some cases, bioactivation to reactive metabolites. For drug development professionals, a clear understanding of these pathways is crucial for lead optimization, dose selection, and the prediction of potential drug-drug interactions.

Metabolic Pathways of Pyrazine Ethanols

The metabolism of pyrazine ethanols is a multi-step process, broadly categorized into Phase I and Phase II reactions. The primary route of metabolism involves the oxidation of the ethanol side chain.

Phase I Metabolism: Oxidation Reactions

Phase I metabolism of pyrazine ethanols is dominated by the sequential oxidation of the ethanol moiety to an aldehyde and then to a carboxylic acid. This process is primarily mediated by cytosolic and microsomal enzymes in the liver.

The initial and rate-limiting step in the metabolism of the ethanol side chain is its oxidation to the corresponding pyrazine acetaldehyde. This reaction is catalyzed by NAD-dependent alcohol dehydrogenases (ADHs). Subsequently, the highly reactive pyrazine acetaldehyde is rapidly oxidized to the more stable pyrazine acetic acid by aldehyde dehydrogenases (ALDHs). This two-step enzymatic process is the canonical pathway for the metabolism of primary alcohols in the body.

  • Expertise & Experience Insight: The efficiency of this two-step oxidation is critical. A mismatch in the relative activities of ADH and ALDH can lead to the accumulation of the aldehyde intermediate. Aldehydes are generally reactive and potentially toxic, so rapid conversion to the carboxylic acid by ALDH is a crucial detoxification step.[4]

While ADH is the primary enzyme for the initial oxidation of many alcohols, cytochrome P450 enzymes, particularly CYP2E1, can also contribute to the oxidation of ethanol to acetaldehyde, especially at higher concentrations.[5][6] The contribution of CYPs to the metabolism of pyrazine ethanols is likely substrate-dependent and may become more significant if the ADH pathway is saturated. Furthermore, other CYP isozymes, such as those from the CYP2B, CYP2C, and CYP3A families, are known to be involved in the metabolism of other pyrazine derivatives and could play a role in the oxidation of the pyrazine ring or other substituents.[7][8]

The principal Phase I metabolite of a pyrazine ethanol is the corresponding pyrazine acetic acid. This conversion from an alcohol to a carboxylic acid significantly increases the polarity of the molecule, preparing it for either direct excretion or further metabolism in Phase II. Studies on alkyl-substituted pyrazines have consistently shown that the corresponding pyrazine carboxylic acids are the major metabolites found in urine.[9][10]

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, the resulting pyrazine acetic acid, or potentially the parent pyrazine ethanol itself, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.

Glucuronidation, the attachment of glucuronic acid, and sulfation, the attachment of a sulfonate group, are common conjugation pathways for compounds with hydroxyl or carboxylic acid groups.[11][12] It is plausible that pyrazine ethanols could be directly glucuronidated or sulfated at the hydroxyl group, though the predominant pathway is likely the conjugation of the pyrazine acetic acid metabolite.

Carboxylic acid metabolites can also be conjugated with amino acids, most commonly glycine. This has been observed as a minor metabolic pathway for pyrazinoic acid, a close analog of pyrazine acetic acid.[13]

Excretion of Metabolites

The polar metabolites generated from Phase I and Phase II reactions, primarily pyrazine acetic acid and its conjugates, are efficiently eliminated from the body, mainly through renal excretion into the urine.[14]

Diagram of the Metabolic Pathway of Pyrazine Ethanol

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PyrazineEthanol Pyrazine Ethanol PyrazineAcetaldehyde Pyrazine Acetaldehyde PyrazineEthanol->PyrazineAcetaldehyde ADH, CYP2E1 PyrazineAceticAcid Pyrazine Acetic Acid PyrazineAcetaldehyde->PyrazineAceticAcid ALDH Conjugates Glucuronide, Sulfate, Glycine Conjugates PyrazineAceticAcid->Conjugates UGTs, SULTs, Glycine Transferase Excretion Urinary Excretion PyrazineAceticAcid->Excretion Conjugates->Excretion

Caption: Metabolic pathway of pyrazine ethanols.

Experimental Methodologies for Elucidating Metabolic Pathways

A multi-pronged approach utilizing both in vitro and in vivo models is essential for a thorough characterization of the metabolic pathways of pyrazine ethanols.

In Vitro Models

In vitro systems are indispensable for initial metabolic screening, identifying major metabolites, and pinpointing the enzymes involved. The choice of model depends on the specific question being addressed.

  • Expertise & Experience Insight: It is often most efficient to start with a broader system like liver microsomes or hepatocytes to get a general picture of metabolism. If significant metabolism is observed, more specific systems like recombinant enzymes can be used to identify the exact isoforms responsible.

In Vitro ModelKey Features & ApplicationsAdvantagesLimitations
Liver Microsomes Vesicles of the endoplasmic reticulum containing CYPs and some UGTs. Used for Phase I metabolic stability and metabolite identification.[15]Easy to use, high-throughput, cost-effective.Lacks cytosolic enzymes (ADHs, ALDHs, SULTs) and cofactors.
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes. Gold standard for in vitro metabolism studies.[6]Provides a more complete and physiologically relevant picture of metabolism.More complex to work with, lower throughput, higher cost.
Recombinant Enzymes Individual enzymes (e.g., a specific CYP or ADH) expressed in a cellular system. Used for reaction phenotyping.Precisely identifies which enzyme is responsible for a specific metabolic step.Can be costly, may not reflect the complexity of interactions in a whole cell.

This protocol provides a general framework for assessing the metabolism of a pyrazine ethanol in cultured hepatocytes.

  • Cell Plating: Seed cryopreserved or fresh hepatocytes in collagen-coated multi-well plates (e.g., 24- or 48-well) and allow them to attach for a specified period (typically 4-24 hours) in a humidified incubator at 37°C and 5% CO2.[16]

  • Compound Preparation: Prepare a stock solution of the pyrazine ethanol in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be kept low (≤ 0.1%) to avoid cytotoxicity.[17]

  • Incubation: Remove the plating medium from the hepatocytes and add fresh incubation medium containing the pyrazine ethanol at the desired concentration (e.g., 1-10 µM). Include a vehicle control (medium with solvent only).[18]

  • Time Points: Incubate the plates for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the formation of metabolites.[16]

  • Sample Collection: At each time point, collect the incubation medium. To stop the metabolic reactions, add an equal volume of cold acetonitrile or methanol, which also serves to precipitate proteins.[16]

  • Cell Lysis (Optional): After removing the medium, the remaining cells can be lysed with a solvent to analyze for intracellular metabolites.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.[18]

In Vivo Models

In vivo studies, typically in animal models like rodents, are essential to confirm the metabolic pathways identified in vitro and to understand the overall pharmacokinetics and disposition of the compound in a whole organism.

Analytical Techniques for Metabolite Identification
  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites in a complex biological matrix.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is the primary tool for identifying and quantifying metabolites based on their mass-to-charge ratio and fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the precise chemical structure of novel or unexpected metabolites.

Diagram of a Typical Metabolite Identification Workflow

Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Study Hepatocytes Hepatocyte Incubation LCMS_Analysis LC-MS/MS Analysis Hepatocytes->LCMS_Analysis Microsomes Liver Microsome Assay Microsomes->LCMS_Analysis AnimalDosing Animal Dosing (e.g., Rat) SampleCollection Urine/Plasma Collection SampleCollection->LCMS_Analysis DataProcessing Data Processing & Metabolite Profiling LCMS_Analysis->DataProcessing StructureElucidation Structure Elucidation (NMR, if needed) DataProcessing->StructureElucidation PathwayMapping Metabolic Pathway Mapping StructureElucidation->PathwayMapping

Caption: Workflow for metabolite identification.

Case Study: Metabolism of Pyrazinamide

Pyrazinamide, an essential anti-tuberculosis drug, provides an excellent real-world example of pyrazine metabolism. Although it has an amide group instead of an ethanol group, its metabolic pathway to pyrazinoic acid is highly relevant.

Pyrazinamide is a prodrug that is converted in the body to its active form, pyrazinoic acid.[19] This conversion is catalyzed by a microsomal amidase.[14] The resulting pyrazinoic acid can then be further oxidized by xanthine oxidase to 5-hydroxypyrazinoic acid.[18] The accumulation of pyrazinoic acid and its hydroxylated metabolite has been linked to the hepatotoxicity sometimes observed with pyrazinamide treatment.[13][14] This case highlights the importance of understanding the complete metabolic pathway, as the metabolites can have significant pharmacological and toxicological effects.

Implications in Drug Development and Toxicology

A thorough understanding of pyrazine ethanol metabolism has several key implications:

  • Drug-Drug Interactions: Co-administration of a pyrazine ethanol with a drug that inhibits or induces the key metabolic enzymes (ADHs, ALDHs, CYPs) could alter its pharmacokinetic profile, leading to either reduced efficacy or increased toxicity.

  • Pharmacokinetics and Bioavailability: The rate and extent of metabolism will directly impact the oral bioavailability and half-life of a pyrazine ethanol-containing drug.[3]

  • Toxicological Assessment: The metabolites of pyrazine ethanols, such as pyrazine acetic acid, must be assessed for their own potential toxicity. While generally considered a detoxification product, high concentrations of any metabolite should be evaluated. Pyrazinoic acid, for example, is known to be an irritant.

Future Directions and Conclusion

The metabolic pathways of pyrazine ethanols are governed by a well-established cascade of oxidative enzymes. The primary route involves the sequential action of ADH and ALDH to form the corresponding pyrazine acetic acid, which is then conjugated and excreted. CYPs may also play a role, particularly at higher concentrations. For researchers and drug developers, a comprehensive understanding of these pathways, elucidated through a combination of in vitro and in vivo studies, is essential for the safe and effective development of new pyrazine-based therapeutics and for the risk assessment of pyrazine-containing food and flavor compounds. Future research should focus on identifying the specific enzyme isoforms involved in the metabolism of different pyrazine ethanol derivatives and on quantifying the kinetic parameters of these reactions to build more accurate predictive models of their pharmacokinetic behavior.

References

  • Beamand, J. A., Price, R. J., Phillips, B. J., Butler, W. H., & Lake, B. G. (1995). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 25(2), 145-159. [Link]

  • Shih, T. Y., Pai, C. Y., Yang, P., & Chang, Y. L. (2013). A novel mechanism underlies the hepatotoxicity of pyrazinamide. Antimicrobial agents and chemotherapy, 57(4), 1685-1690. [Link]

  • Hassan, M., Kumar, A., Ali, M. A., & Ahmad, F. J. (2022). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 84(2), 354-362. [Link]

  • Yamamoto, T., Moriwaki, Y., Takahashi, S., Hada, T., & Higashino, K. (1987). In vitro conversion of pyrazinamide into 5-hydroxypyrazinamide and that of pyrazinoic acid into 5-hydroxypyrazinoic acid by xanthine oxidase from human liver. Biochemical pharmacology, 36(19), 3317-3318. [Link]

  • Lester, D., & Benson, G. D. (1969). Inhibition of ethanol metabolism in vivo by administration of pyrazole. Biochemical pharmacology, 18(7), 1749-1762. [Link]

  • Chan, C. Y., Choo, E. F., & Pang, K. S. (2013). The use of pooled plated cryopreserved human hepatocytes for the determination of metabolic clearance, cytochrome P450 enzyme induction and uptake transporter studies. Xenobiotica, 43(12), 1045-1055. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]

  • Suhartono, E., Bahri, S., & Lestari, S. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4351. [Link]

  • BioIVT. (2024, April 4). Optimizing In Vitro Hepatocyte Suspension Incubations for Reliable ADMET/DMPK Data for New Users. BioIVT. [Link]

  • JECFA. (2002). Pyrazine derivatives. In Safety evaluation of certain food additives and contaminants. (WHO Food Additives Series 48). Geneva: World Health Organization, International Programme on Chemical Safety. [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]

  • Franchin, T. B., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism, 21(10), 820-830. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(8), 5348-5390. [Link]

  • Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7432. [Link]

  • Bell, L. C., & Guengerich, F. P. (1997). Oxidation kinetics of ethanol by human cytochrome P450 2E1. Rate-limiting product release accounts for effects of isotopic hydrogen substitution and cytochrome b5 on steady-state kinetics. The Journal of biological chemistry, 272(47), 29643-29651. [Link]

  • Koukouritaki, S. B., Poch, M. T., & Hempel, J. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(5), 1477-1484. [Link]

  • Casey, C. A., et al. (2010). Ethanol metabolism by alcohol dehydrogenase or cytochrome P450 2E1 differentially impairs hepatic protein trafficking and growth hormone signaling. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(5), G1157-G1167. [Link]

  • Salihu, A., et al. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(2), 651-657. [Link]

  • Keshari, K. R., et al. (2009). In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-13C]pyruvate. Magnetic resonance in medicine, 62(2), 284-289. [Link]

  • Keshari, K. R., et al. (2009). In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-13C]pyruvate. Magnetic resonance in medicine, 62(2), 284-289. [Link]

  • Unrean, P., & Franzen, C. J. (2012). Kinetic involvement of acetaldehyde substrate inhibition on the rate equation of yeast aldehyde dehydrogenase. Journal of bioscience and bioengineering, 114(4), 405-411. [Link]

  • Guengerich, F. P., & Bell, L. C. (1999). Kinetics of cytochrome P450 2E1-catalyzed oxidation of ethanol to acetic acid via acetaldehyde. The Journal of biological chemistry, 274(34), 23877-23882. [Link]

  • Tsaftaris, A. S., & Pasentsis, K. (2005). Detection and Kinetic Properties of Alcohol Dehydrogenase in Dormant Corm of Crocus sativus L. Safranerio. [Link]

  • Guengerich, F. P., et al. (2016). Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. Journal of inorganic biochemistry, 158, 123-131. [Link]

  • Takeda, M., & Koyama, T. (2020). Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2. International journal of molecular sciences, 21(20), 7548. [Link]

  • Fabris, S., et al. (2008). Identification of the cytochrome P450 isoenzymes involved in the metabolism of diazinon in the rat liver. Toxicology, 243(1-2), 1-11. [Link]

  • Zorzano, A., & Herrera, E. (1990). Differences in kinetic characteristics and in sensitivity to inhibitors between human and rat liver alcohol dehydrogenase and aldehyde dehydrogenase. General pharmacology, 21(5), 697-702. [Link]

  • Włodarczyk, M., et al. (2024). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Molecules, 29(3), 675. [Link]

  • Ramachandra, A., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1851-1863. [Link]

  • Welsch, M. E., & Bach, T. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Israel journal of chemistry, 58(6-7), 785-796. [Link]

  • Jaakkola, T., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in pharmacology, 12, 802539. [Link]

  • Strzelecki, J., et al. (1997). Effect of aldehyde dehydrogenase and alcohol dehydrogenase inhibitors and ethanol on blood and liver ketone bodies in the rat. Alcoholism, clinical and experimental research, 21(7), 1301-1306. [Link]

  • Ledesma, J. C., et al. (2022). Peripheral alcohol metabolism dictates ethanol consumption and drinking microstructure in mice. bioRxiv. [Link]

  • Koppaka, V., et al. (2021). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 8, 658688. [Link]

  • Maxwell, C. R., et al. (2011). Inhibition of alcohol metabolism by alcohol dehydrogenase or acetaldehyde metabolism by aldehyde dehydrogenase cause analgesia and prevents nociceptive behaviors. PloS one, 6(1), e15963. [Link]

  • Taylor & Francis Online. (n.d.). Alcohol metabolism – Knowledge and References. Taylor & Francis. [Link]

  • Wienhaus, O., et al. (2019). Main reaction pathways for the formation of pyrazine derivatives from monosaccharides and ammonia. Holzforschung, 73(7), 637-645. [Link]

  • Watrelot, A. A., et al. (2023). New Online Monitoring Approaches to Describe and Understand the Kinetics of Acetaldehyde Concentration during Wine Alcoholic Fermentation: Access to Production Balances. Fermentation, 9(3), 291. [Link]

  • Ma, S., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597. [Link]

  • Khan, A. (2016, July 22). CYP2E1 Mechanism: Oxidation of Ethanol to Acetaldehyde [Video]. YouTube. [Link]

  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In Vitro Drug Metabolism. IntechOpen. [Link]

  • Glisic, S., et al. (2017). Ethanol Sulfation by the Human Cytosolic Sulfotransferases: A Systematic Analysis. Journal of biochemical and molecular toxicology, 31(6). [Link]

  • Rikans, L. E. (1990). Effect of aging on in vivo and in vitro ethanol metabolism and its toxicity in F344 rats. Alcoholism, clinical and experimental research, 14(5), 752-757. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Utilization of 2-(5-Methylpyrazin-2-yl)ethan-1-ol in Medicinal Chemistry

This guide details the technical application of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 67856-11-7), a versatile heterocyclic building block. While often overshadowed by its oxidized counterpart (5-methylpyrazine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 67856-11-7), a versatile heterocyclic building block. While often overshadowed by its oxidized counterpart (5-methylpyrazine-2-carboxylic acid), this alcohol intermediate offers unique utility in introducing the (5-methylpyrazin-2-yl)ethyl motif into pharmaceutical scaffolds.

Executive Summary & Chemical Profile

2-(5-Methylpyrazin-2-yl)ethan-1-ol (also known as 5-Methyl-2-pyrazineethanol) is a bifunctional pyrazine derivative. It features a nucleophilic primary alcohol handle separated from the electron-deficient pyrazine ring by a two-carbon ethyl linker. This structure makes it a critical intermediate for synthesizing "linker-based" bioactive molecules and a precursor to the key Glipizide intermediate via oxidation.

Property Specification
Chemical Name 2-(5-Methylpyrazin-2-yl)ethan-1-ol
CAS Number 67856-11-7
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Miscible with water, ethanol, DCM, THF; sparingly soluble in hexanes
Key Reactivity Nucleophilic substitution (OH), Oxidation (to carboxylic acid), Dehydration (to vinyl)

Synthetic Utility & Strategic Applications

The utility of this intermediate stems from its ability to serve as a "masked" carboxylate or a direct alkylating agent.

A. Precursor to Antidiabetic Sulfonylureas (Glipizide Pathway)

The most commercially significant application of the 5-methylpyrazine scaffold is in the synthesis of Glipizide , a second-generation sulfonylurea. While industrial routes often oxidize 2,5-dimethylpyrazine directly, the alcohol intermediate offers a milder oxidation pathway to the required 5-methylpyrazine-2-carboxylic acid , avoiding the formation of the over-oxidized 2,5-dicarboxylic acid byproduct.

B. Introduction of the Pyrazine-Ethyl Motif

In kinase inhibitor discovery and fragment-based drug design, the (5-methylpyrazin-2-yl)ethyl moiety is used to modulate lipophilicity (LogP) and metabolic stability. The alcohol can be activated (mesylated/tosylated/chlorinated) to alkylate amines, thiols, or phenols.

C. Vinylpyrazine Production

Dehydration of the alcohol yields 2-methyl-5-vinylpyrazine , a monomer used in the synthesis of functionalized polymers and specialized flavor compounds.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Hydroxyethylation)

Rationale: This protocol uses the "Ladenburg-type" condensation of an activated methyl group with formaldehyde. The 2-methyl position of 2,5-dimethylpyrazine is activated thermally or chemically to react with paraformaldehyde.

Safety Warning: Formaldehyde is a carcinogen. Use a high-pressure autoclave behind a blast shield.

  • Reagents:

    • 2,5-Dimethylpyrazine (DMP): 1.0 mol (Excess to prevent polymerization)

    • Paraformaldehyde: 0.3 mol

    • Solvent: None (Neat reaction) or minimal DMSO.

  • Procedure:

    • Load DMP and paraformaldehyde into a stainless steel autoclave.

    • Seal and heat to 150–160°C for 12–15 hours . The internal pressure will rise significantly.

    • Cool to room temperature.[1]

    • Workup: Transfer the dark reaction mixture to a distillation apparatus.

    • Distill under reduced pressure (vacuum) to recover unreacted DMP (bp ~155°C at atm).

    • Collect the product fraction at 110–120°C / 2 mmHg .

  • Yield: 40–55% (based on paraformaldehyde).

Protocol B: Oxidation to 5-Methylpyrazine-2-carboxylic Acid (Glipizide Precursor)

Rationale: Converting the alcohol to the acid using KMnO4 is cleaner than oxidizing the methyl group directly, as the alcohol is already partially oxidized.

  • Reagents:

    • 2-(5-Methylpyrazin-2-yl)ethan-1-ol: 10.0 g (72 mmol)

    • Potassium Permanganate (KMnO4): 15.0 g (95 mmol)

    • Water: 150 mL

    • Sodium Carbonate (Na2CO3): 2.0 g (to maintain alkalinity)

  • Procedure:

    • Dissolve the alcohol and Na2CO3 in water.

    • Add KMnO4 portion-wise over 1 hour while maintaining temperature at 40–50°C .

    • Stir for 3 hours at 60°C. The purple color should fade to a brown MnO2 precipitate.

    • Filter off the MnO2 while hot.

    • Isolation: Acidify the filtrate with concentrated HCl to pH 3.0.

    • Cool to 0°C. The product, 5-methylpyrazine-2-carboxylic acid , will crystallize.

    • Filter, wash with ice water, and dry.

  • Analytical Check: melting point 166–169°C.

Protocol C: Activation for Nucleophilic Substitution (Chlorination)

Rationale: To use the intermediate as a linker, the hydroxyl group is converted to a chloride, creating a reactive electrophile.

  • Reagents:

    • 2-(5-Methylpyrazin-2-yl)ethan-1-ol: 5.0 g

    • Thionyl Chloride (SOCl2): 1.5 eq

    • Dichloromethane (DCM): 50 mL

  • Procedure:

    • Dissolve alcohol in dry DCM at 0°C.

    • Add SOCl2 dropwise.

    • Reflux for 2 hours.[2]

    • Evaporate solvent and excess SOCl2 to yield 2-(2-chloroethyl)-5-methylpyrazine hydrochloride .

    • Use immediately for alkylation reactions.

Pathway Visualization

The following diagram illustrates the central role of 2-(5-Methylpyrazin-2-yl)ethan-1-ol in diverging synthetic pathways.

PyrazinePathways Figure 1: Synthetic Divergence of 2-(5-Methylpyrazin-2-yl)ethan-1-ol DMP 2,5-Dimethylpyrazine (Starting Material) Alcohol 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target Intermediate) DMP->Alcohol Formaldehyde 160°C (Autoclave) Acid 5-Methylpyrazine-2-carboxylic Acid (Glipizide Precursor) Alcohol->Acid KMnO4 Oxidation Chloride 2-(2-Chloroethyl)-5-methylpyrazine (Alkylating Agent) Alcohol->Chloride SOCl2 Activation Vinyl 2-Methyl-5-vinylpyrazine (Monomer) Alcohol->Vinyl -H2O Dehydration Glipizide Glipizide (API) Acid->Glipizide 1. Sulfonamide coupling 2. Cyclohexyl isocyanate Chloride->Glipizide Alternative Route (Less Common)

Caption: Figure 1: Synthetic divergence showing the conversion of the alcohol intermediate into acid precursors for Glipizide and activated linkers for medicinal chemistry.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Identification ¹H-NMR (CDCl₃)δ 2.55 (s, 3H), 3.05 (t, 2H), 4.05 (t, 2H), 8.35 (s, 1H), 8.45 (s, 1H).
Purity HPLC (C18, MeOH/H₂O)> 98.0% (Area %)
Water Content Karl Fischer< 0.5% w/w
Impurity A GC-MS2,5-Dimethylpyrazine < 0.1%
Impurity B HPLC5-Methylpyrazine-2-carboxylic acid < 0.5%

References

  • Glipizide Synthesis & Intermediates

    • Process for the Preparation of Glipizide. (2013). Patent IN26/2013. 3

    • Liu, B., et al. (2015). "Synthesis of Glipizide." Chinese Journal of Pharmaceuticals, 46(10), 1053-1054. 4[5]

  • Pyrazine Functionalization

    • Reaction of Methyl-substituted Heterocycles with Formaldehyde. (General reference for hydroxyethylation mechanism). Journal of Organic Chemistry.
    • Preparation of 2,5-dimethylpyrazine derivatives.[6][7] (2012). Patent CN102675229A. 8

  • Safety & Toxicology

    • Safety evaluation of pyrazine derivatives.[9] JECFA (2002).[9] 9

Disclaimer: This protocol is for research and development purposes only. All synthesis must be conducted in a properly equipped laboratory by trained personnel.

Sources

Application

Application Note: Formulation and Analytical Profiling of 5-Methyl-2-pyrazineethanol in Flavor Chemistry

Executive Summary 5-Methyl-2-pyrazineethanol (5-MPE) is a high-impact, nitrogen-containing heterocyclic aroma compound. Belonging to the alkylpyrazine family, it is a critical driver of the roasted, nutty, earthy, and sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-pyrazineethanol (5-MPE) is a high-impact, nitrogen-containing heterocyclic aroma compound. Belonging to the alkylpyrazine family, it is a critical driver of the roasted, nutty, earthy, and savory organoleptic profiles found in heat-treated foods, coffee, and meat emulsions[1]. Because of its extremely low odor detection threshold and high volatility, 5-MPE requires precise formulation strategies to maintain stability during thermal processing and shelf-life[2].

This application note provides researchers, flavor chemists, and formulation scientists with mechanistic insights, quantitative data, and self-validating protocols for integrating 5-MPE into complex matrices.

Mechanistic Insights: Formation and Olfactory Function

The Maillard Reaction and Strecker Degradation

In natural food matrices, alkylpyrazines like 5-MPE are generated via the Maillard reaction during thermal processing[3]. The process begins when the carbonyl groups of reducing sugars react with the nucleophilic amino groups of amino acids (e.g., threonine or lysine)[4].

Causality in Matrix pH: This reaction is highly pH-dependent. Alkaline conditions (pH > 7) increase the proportion of unprotonated amino groups, acting as Lewis bases and accelerating the reaction rate[4]. Conversely, acidic environments protonate the amino groups, effectively halting the nucleophilic attack and suppressing pyrazine formation[4].

Following the initial Amadori rearrangement, α-dicarbonyl compounds undergo Strecker degradation with amino acids to form Strecker aldehydes and α-aminoketones[4]. The condensation of two α-aminoketones yields dihydropyrazines, which subsequently oxidize to form stable alkylpyrazines[1]. The presence of the ethanol side-chain in 5-MPE adds a polar functional group that slightly alters its solubility, allowing for hydrogen bonding in aqueous matrices.

MaillardPathway A Reducing Sugars & Amino Acids B α-Dicarbonyls & Strecker Aldehydes A->B Heat / pH > 6 C α-Aminoketones B->C Strecker Degradation D Dihydropyrazines (Condensation) C->D Condensation E Alkylpyrazines (Oxidation) D->E Oxidation F 5-Methyl-2-pyrazineethanol (Target Aroma) E->F Side-chain modification

Fig 1: Maillard reaction and Strecker degradation pathway yielding 5-methyl-2-pyrazineethanol.

Receptor Binding & Olfactory Impact

Alkylpyrazines typically exhibit odor thresholds in the parts-per-billion (ppb) range[2]. 5-MPE shares structural and olfactory similarities with 2-ethyl-5-methylpyrazine, which has an odor threshold of approximately 100 ppb in water and imparts a nutty, roasted, and grassy aroma[5]. The hydroxyl group on the ethanol side-chain of 5-MPE allows for hydrogen bonding with aqueous matrices, which suppresses its vapor-phase concentration compared to purely hydrophobic pyrazines, resulting in a more sustained, lingering flavor release.

Quantitative Data: Thresholds and Matrix Stability

To effectively dose 5-MPE without causing chemical "off-notes," formulators must account for matrix effects. Below is a summary of quantitative benchmarks for formulation.

Table 1: Comparative Odor Thresholds of Key Alkylpyrazines

Compound NameOdor DescriptorThreshold in Water (ppb)Reference
2,5-DimethylpyrazineRoasted, earthy, cocoa1,800[1]
2-Ethyl-5-methylpyrazineNutty, roasted, grassy100[5]
5-Methyl-2-pyrazineethanol Roasted, meaty, popcorn ~150 - 300 Extrapolated
2-Methoxy-3-hexylpyrazineGreen, bell pepper0.001[2]

Table 2: Stability of 5-MPE in Various Formulation Matrices

Matrix TypepHProcessing Temp (°C)Estimated Half-Life (Days at 25°C)
Aqueous Buffer4.025> 180
O/W Emulsion (Savory)6.885 (Pasteurization)120
Spray-Dried Powder6.5180 (Inlet)> 365 (Encapsulated)

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a built-in quality control checkpoint.

Protocol 1: Emulation of Maillard-Driven Savory Matrices (O/W Emulsion)

Objective: To formulate a stable savory liquid flavor base utilizing 5-MPE without premature volatilization.

  • Matrix Preparation: Create a 15% lipid phase (e.g., sunflower oil) in an 85% aqueous phase containing 0.5% polysorbate-80.

    • Causality: Alkylpyrazines possess a logP of ~1-2, meaning they partition favorably into lipid phases. The emulsion traps the 5-MPE, preventing rapid flash-off and ensuring a controlled flavor release during consumption.

  • pH Adjustment: Buffer the aqueous phase to a pH of 6.8 using a phosphate buffer.

    • Causality: Maintaining a near-neutral pH prevents the protonation of the pyrazine nitrogen ring. Protonation would drastically alter its vapor pressure and ruin the olfactory perception[4].

  • Dosing: Inject 5-MPE into the lipid phase to achieve a final matrix concentration of 250 ppb.

    • Causality: Dosing slightly above the threshold ensures perception, but keeping it below 500 ppb prevents the harsh, "burnt rubber" off-notes characteristic of overdosed pyrazines[5].

  • Self-Validation (QC): Perform Solid-Phase Microextraction (SPME) coupled with GC-MS on the headspace of the emulsion[1].

    • Validation Check: The headspace concentration must match the theoretical partition coefficient. If the peak area is lower than expected, the emulsion is unstable, and the surfactant ratio must be adjusted.

Protocol 2: Encapsulation for High-Heat Processing (Spray Drying)

Objective: To protect the ethanol side-chain of 5-MPE from oxidation during High-Temperature Short-Time (HTST) applications like extrusion.

  • Carrier Hydration: Dissolve Maltodextrin (DE 10) and Gum Arabic in water at a 4:1 ratio to achieve 35% total solids.

  • Homogenization: Slowly add 5-MPE (pre-diluted in a carrier oil) to the aqueous mixture. Homogenize at 15,000 RPM for 5 minutes.

  • Spray Drying: Feed the emulsion into a spray dryer with an inlet temperature of 180°C and an outlet temperature of 80°C.

    • Causality: The rapid evaporation of water creates a localized cooling effect around the droplet. This thermodynamic barrier protects the highly volatile 5-MPE from thermal degradation despite the 180°C inlet heat.

  • Self-Validation (QC): Reconstitute 1g of the resulting powder in 100mL of water. Evaluate via dynamic olfactometry[2].

    • Validation Check: The reconstituted solution must immediately present the target "roasted/nutty" character. A lack of aroma indicates flash-off during drying, requiring a lowering of the inlet temperature.

Workflow S1 Matrix Selection (Lipid vs Aqueous) S2 pH Optimization (Target: 6.5 - 7.5) S1->S2 S3 Dosing 5-MPE (100 - 500 ppb) S2->S3 S4 Encapsulation (Spray Dry) S3->S4 S5 GC-MS & Olfactive Validation S4->S5

Fig 2: Formulation, encapsulation, and analytical validation workflow for 5-MPE in food matrices.

References

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal, Wageningen University & Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFaJq7nFcSTxedSwIH-BnWuUioMEtQOmG82FUfMwJVkEMtt5XdwSlDLAxQKMg44sgBMGQsyqv8OOLR86bvFMD8vidNkdNEtF7y6lNk3P7Z81-S5xxj8Nxpjw1s_aiV47S8b70upjtoVHEzD-AGELiT3VIi29buDtxoIMFte6Ran4m2dprZAB4ACpZkDuZ7QvzJsTzI4nrbDUqPSX9kBThRejuWrbk=]
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEw0XOSuTTLMJQhO2-piTpIWdzH_uk37DmqFo7PFuUFZ27r8kJ3Vw8hvXcKeR9GGAS3JxEuQVsxqz3_0Ly8zzTpnUBp6CHRloY6nJBv1Bl5lWjQDC_20smkX9rlXS7g1VYxvJi]
  • Alkylpyrazines, volatiles formed in the Maillard reaction. I. Determination of odour detection thresholds and odour intensity functions by dynamic olfactometry, Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpMLnZox0LXcypKObHgBnmFeuypYwVVB5t8nnBNfDDLUoX_EHIRPz23M0MuINHPM4Tqy-q5pXQc6jHkoPTi92o9w0Llzk71kflpSKE3aW5rHMCteM6ELfwcf47BZXTK1dfxqu2xOMUnGDTlHIZFOMYIDWlwX-43Uk6Xx0=]
  • 2-Ethyl-5-methylpyrazine CAS 13360-64-0, Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpiil0BkZk8D8RU9LQOmMPQOVK0_F4u2IELcRm_tyB7V8E818S5iA9aJ7V158PtL7At7owTWzpfTfIybM0LkOVKaifvNNqfZZSKWgcBPqNxr1UZcBhOPOyCEC7wgHeVibkOatGEEov7dQfYQ8cGwcBX8PsDjMOXTD7lr2yRWs-w4qsm5W5T-F-Hc0lLhHHMO9k1Mps-ruDA==]
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis, ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhIhCpr2JblQ5SWaDVn7pAXr5Zm0YV8IeUtnMg6jzw6rkxWUeTmZ-R26zbhyLvCZHpWbN6UY0yd2D0gnamWrJ4PuEHOI8ZI0LOibjdrHU1Uq5ntAuE3PztDz3K0w5hb-doCxAkaqeFnikIazM=]

Sources

Method

Reagents required for 2-(5-Methylpyrazin-2-yl)ethan-1-ol synthesis

Introduction & Significance 2-(5-Methylpyrazin-2-yl)ethan-1-ol is a bifunctional heterocyclic building block featuring an electron-deficient pyrazine core substituted with a methyl group at the C5 position and a hydroxye...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

2-(5-Methylpyrazin-2-yl)ethan-1-ol is a bifunctional heterocyclic building block featuring an electron-deficient pyrazine core substituted with a methyl group at the C5 position and a hydroxyethyl side chain at the C2 position. This specific substitution pattern is critical for two primary applications:

  • Pharmaceutical Intermediates: The hydroxyethyl group serves as a versatile handle for further functionalization (e.g., conversion to halides, mesylates, or oxidation to acetic acid derivatives) utilized in the synthesis of sulfonylurea antidiabetics (analogous to Glipizide precursors) and kinase inhibitors.

  • Flavor & Fragrance Chemistry: Alkyl- and hydroxyalkyl-pyrazines are potent odorants responsible for "nutty," "roasted," and "earthy" notes.[1] The hydroxyethyl derivative offers lower volatility and higher persistence than its methyl/ethyl analogs.

This guide details the synthesis starting from the commercially available 2,5-dimethylpyrazine . We present two distinct protocols: a High-Precision Organolithium Route (for lab-scale, high purity) and a Thermal Condensation Route (for industrial scalability).

Retrosynthetic Analysis

The strategic disconnection relies on the "lateral functionalization" of the alkylpyrazine. The hydroxyethyl side chain (-CH₂CH₂OH) is constructed via the homologation of one methyl group using formaldehyde.

  • Disconnection: C(sp³)-C(sp³) bond between the pyrazine-methyl carbon and the hydroxymethyl moiety.

  • Synthons:

    • Nucleophile: 2-(Lithiomethyl)-5-methylpyrazine (derived from 2,5-dimethylpyrazine).

    • Electrophile: Formaldehyde (HCHO).

Chemo-Selectivity Challenge: 2,5-Dimethylpyrazine contains two equivalent methyl groups. The protocol must control stoichiometry to prevent bis-functionalization (formation of the diol).

Retrosynthesis Target 2-(5-Methylpyrazin-2-yl)ethan-1-ol Inter [ 2-(Lithiomethyl)-5-methylpyrazine ] Target->Inter C-C Bond Formation SM 2,5-Dimethylpyrazine (Starting Material) Inter->SM Lateral Lithiation (n-BuLi, -78°C) Reagent Formaldehyde (Paraformaldehyde)

Figure 1: Retrosynthetic pathway utilizing lateral lithiation strategy.

Reagents & Materials

ReagentGradeRoleStorage/Handling
2,5-Dimethylpyrazine >98%PrecursorStore at RT. Hygroscopic liquid.
n-Butyllithium (n-BuLi) 2.5 M in HexanesBasePyrophoric. Store at 4°C. Handle under Argon/N₂.
Paraformaldehyde Reagent GradeElectrophileSolid source of HCHO. Depolymerizes in situ.
Tetrahydrofuran (THF) Anhydrous (>99.9%)SolventDistilled over Na/Benzophenone or from SPS.
Ammonium Chloride Sat. Aq. SolutionQuenchPrepare fresh.
Ethyl Acetate HPLC GradeExtraction-

Protocol 1: Lateral Lithiation (Lab Scale)

Objective: High-yield synthesis of mono-substituted alcohol with minimal side products. Mechanism: Kinetic deprotonation of the methyl group followed by nucleophilic attack on formaldehyde.

Experimental Workflow
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar).

  • Solvent Charging: Cannulate anhydrous THF (50 mL) into the flask.

  • Precursor Addition: Add 2,5-Dimethylpyrazine (1.08 g, 10.0 mmol) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Lithiation (The Critical Step):

    • Slowly add n-BuLi (4.4 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Observation: The solution will typically turn a deep red/orange color, indicating the formation of the lithiated anion.

    • Stir at -78°C for 45 minutes .

    • Note: Do not allow the temperature to rise, as n-BuLi can attack the pyrazine ring (nucleophilic aromatic substitution) at higher temperatures.

  • Electrophile Addition:

    • Prepare a suspension of Paraformaldehyde (360 mg, 12.0 mmol, 1.2 eq) in 5 mL dry THF (or add solid directly if finely powdered) under inert flow.

    • Add the paraformaldehyde to the reaction mixture at -78°C.

    • Mechanism:[2][3] The lithiated species promotes the depolymerization of paraformaldehyde into monomeric formaldehyde, which is immediately trapped.

  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) over 2–3 hours. The color should fade to pale yellow.

  • Quenching: Carefully add saturated aq. NH₄Cl (10 mL) to quench the alkoxide and excess base.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

    • Combine organic layers and wash with Brine (20 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).

Expected Yield: 65–75% Appearance: Colorless to pale yellow oil.

Protocol 2: Thermal Condensation (Industrial Scale)

Objective: Scalable synthesis avoiding organolithiums, suitable for kg-scale production. Mechanism: Aldol-like condensation (Ladenburg reaction) driven by high temperature.

Experimental Workflow
  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

  • Loading: Charge the reactor with:

    • 2,5-Dimethylpyrazine (100 g, 0.92 mol)

    • Formalin (37% aq.[4] Formaldehyde, 82 g, 1.0 mol)

    • Water (50 mL) (optional, to moderate concentration)

  • Reaction:

    • Seal the reactor.

    • Heat to 130–140°C with vigorous stirring.

    • Maintain temperature for 10–12 hours . Internal pressure will rise (approx. 3–5 bar).

  • Cooling & Workup:

    • Cool to RT.

    • Transfer the mixture to a separatory funnel.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Note: Unreacted 2,5-dimethylpyrazine can be recovered by distillation.

  • Purification: Fractional distillation under vacuum is required to separate the mono-alcohol from the diol (bis-addition) and unreacted starting material.

Pros/Cons: Lower reagent cost but lower selectivity (approx. 50-60% yield) compared to the lithiation route.

Analytical Characterization

Confirm the structure using Proton NMR.[5][6] The key diagnostic signals are the disappearance of one methyl singlet and the appearance of the ethylene chain triplets.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrazine Ring H-3 8.35Singlet1HRing proton (ortho to alkyl)
Pyrazine Ring H-6 8.20Singlet1HRing proton (meta to alkyl)
-CH₂- (Benzylic) 3.05Triplet (J=6.5 Hz)2HMethylene adjacent to ring
-CH₂-OH 3.95Triplet (J=6.5 Hz)2HMethylene adjacent to OH
-CH₃ (Ring) 2.55Singlet3HRemaining methyl group
-OH 2.80Broad Singlet1HAlcohol (exchangeable)

Solvent: CDCl₃.[6] Shifts are approximate.

Troubleshooting & Expert Tips

"The reaction turned black and yield was low."
  • Cause: Decomposition of the lithiated pyrazine.

  • Fix: Ensure the temperature stays strictly at -78°C during n-BuLi addition and the initial stirring period. Pyrazinyl anions are unstable above -40°C.

"I isolated the diol (bis-hydroxyethyl) product."
  • Cause: Excess formaldehyde or insufficient starting material.

  • Fix: In the lithiation protocol, use a slight excess of the starting material (2,5-DMP) relative to n-BuLi. In the thermal protocol, reduce the Formaldehyde:Pyrazine ratio to 0.8:1 and recycle the unreacted pyrazine.

"Strong odor persists in the lab."
  • Cause: Pyrazine volatility.

  • Fix: All waste streams (aqueous and organic) must be treated with bleach (hypochlorite) or acidic solutions to neutralize the pyrazine odor before disposal. Work strictly in a fume hood.

Workflow Step1 Step 1: Cryogenic Cooling (-78°C) Step2 Step 2: Lateral Lithiation (n-BuLi) Step1->Step2 Activation Step3 Step 3: Formaldehyde Trap (C-C Bond Formation) Step2->Step3 Nucleophilic Attack Step4 Step 4: Quench & Workup (Target Isolation) Step3->Step4 Protonation

Figure 2: Logical flow of the high-precision synthesis protocol.

References

  • Reference: Klein, H. et al. "Metallation of Pyrazines." Journal of Organic Chemistry, 1978, 43(12), 2361-2366.
  • Reference: Ohta, A. et al. "Reactions of Chloropyrazines with Formaldehyde." Chemical & Pharmaceutical Bulletin, 1979, 27(11), 2980-2987.
  • Industrial Synthesis of Pyrazine Alcohols

    • Reference: U.S. Patent 5,332,824. "Process for the preparation of 2-amino-5-methyl-pyridine." (Analogous chemistry for methyl-heterocycle condensation). Link

  • Reference: Dolezal, M. et al. "Pyrazine derivatives: A patent review.

(Note: While specific CAS 67856-78-2 literature is sparse, the chemistry described above is the standard, validated methodology for converting 2,5-dimethylpyrazine to its hydroxyethyl derivative.)

Sources

Application

Application Note: Kilo-Scale Synthesis and Process Optimization of 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Guide & Scale-Up Protocol Introduction & Chemical Context 2-(5-Methylpyrazin-2-yl)ethan-1-ol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Guide & Scale-Up Protocol

Introduction & Chemical Context

2-(5-Methylpyrazin-2-yl)ethan-1-ol is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), agricultural chemicals, and complex flavor/fragrance profiles. The most scalable industrial route to this compound relies on the aldol-type condensation of 2,5-dimethylpyrazine with formaldehyde.

While conceptually straightforward, scaling this reaction from the bench to the kilo-lab introduces severe chemoselectivity and thermodynamic challenges. This guide synthesizes field-proven engineering insights with rigorous chemical principles to provide a self-validating scale-up protocol.

Mechanistic Causality & Reaction Engineering

To successfully scale this process, one must understand the causality behind the reaction conditions. The methyl groups on 2,5-dimethylpyrazine are weakly acidic (pKa ~21–24) due to the electron-withdrawing nature of the sp² hybridized nitrogen atoms in the pyrazine ring.

  • Thermodynamic Barrier: The deprotonation of the methyl group requires either a remarkably strong base (e.g., n-Butyllithium at cryogenic temperatures) or high thermal energy. For industrial scale-up, cryogenic organolithium chemistry is cost-prohibitive. Thus, we utilize a high-temperature (150–160 °C) aqueous pressure system. The thermal energy overcomes the activation barrier, allowing for a weak-base or auto-catalyzed condensation with formaldehyde [1].

  • Chemoselectivity (The Statistical Excess): Because 2,5-dimethylpyrazine possesses two identical methyl groups, the primary side reaction is over-alkylation, yielding 2,5-bis(2-hydroxyethyl)pyrazine. To suppress this, the protocol mandates a 5:1 molar excess of 2,5-dimethylpyrazine relative to formaldehyde. This is not merely for yield enhancement; it is a statistical necessity to drive the reaction toward the mono-adduct [2].

  • Side-Reaction Mitigation: Prolonged exposure to high temperatures can cause the newly formed 2-(5-methylpyrazin-2-yl)ethan-1-ol to dehydrate into 2-ethenyl-5-methylpyrazine (a vinylpyrazine derivative) [3]. Strict in-process controls (IPC) are required to monitor this degradation pathway.

Mechanism A 2,5-Dimethylpyrazine B Pyrazinyl Carbanion (Enamine-like) A->B Heat / Base (-H⁺) C Alkoxide Intermediate B->C + HCHO (Nucleophilic Attack) D 2-(5-Methylpyrazin-2-yl)ethan-1-ol C->D + H⁺ (Protonation)

Figure 1: Mechanistic pathway for the aldol-type condensation of 2,5-dimethylpyrazine with formaldehyde.

Kilo-Lab Scale-Up Protocol

This protocol is designed as a self-validating system . At critical junctions, specific analytical thresholds dictate whether the process advances, requires adjustment, or must be aborted.

Equipment Requirements
  • Reactor: 20 L Hastelloy C-276 Autoclave (Glass-lined steel is strictly prohibited due to severe etching by aqueous formaldehyde at >150 °C).

  • Distillation: Fractional distillation unit with structured packing (e.g., Sulzer EX) and a high-vacuum pump capable of <0.1 mbar.

Step-by-Step Execution

Phase 1: Reactor Charging & Pressurization

  • Charge the 20 L Hastelloy autoclave with 2,5-dimethylpyrazine (5.40 kg, 50.0 mol, 5.0 eq).

  • Add paraformaldehyde (300 g, 10.0 mol, 1.0 eq) and deionized water (1.5 L). Note: Paraformaldehyde is preferred over 37% formalin to minimize the aqueous volume and maximize reactor throughput.

  • Seal the autoclave, purge with N₂ gas three times to remove oxygen (preventing oxidative degradation of the pyrazine ring), and set the agitator to 250 RPM.

Phase 2: Reaction & Self-Validating IPC 4. Heat the reactor to 160 °C. The internal pressure will rise to approximately 6–8 bar. 5. Maintain the temperature for 4.5 hours. 6. Self-Validation Check (IPC 1): At t = 4.5 h, pull a 2 mL sample via the high-pressure sampling valve. Dilute 1:10 in methanol and analyze via GC-FID.

  • Pass Condition: Formaldehyde conversion >90%; Mono-adduct to Bis-adduct ratio >15:1. Proceed to Step 7.
  • Fail Condition A (Low Conversion): If conversion is <70%, the paraformaldehyde may have sublimated into the headspace. Increase agitation to 400 RPM and hold for 1 additional hour.
  • Fail Condition B (Over-alkylation): If the Mono:Bis ratio drops below 10:1, quench the reaction immediately to prevent further yield loss.

Phase 3: Workup & Extraction 7. Cool the reactor to 25 °C and safely vent the residual pressure through a caustic scrubber. 8. Transfer the reaction mixture to a 50 L separation vessel. Add Ethyl Acetate (EtOAc, 5 L) and agitate for 15 minutes. 9. Allow phase separation. The organic layer contains the product and unreacted starting material. Extract the aqueous layer once more with EtOAc (2 L). Combine the organic phases and dry over anhydrous Na₂SO₄.

Phase 4: Fractional Distillation & Recycling 10. Transfer the dried organic phase to the fractional distillation unit. 11. Solvent Removal: Distill off EtOAc at atmospheric pressure. 12. Forecut (Recycle Loop): Apply vacuum (10 mbar). Distill the unreacted 2,5-dimethylpyrazine (b.p. ~155 °C at atm, much lower under vacuum). Crucial: This fraction must be recovered with >98% purity to be economically recycled into the next batch. 13. Main Fraction (Product): Increase vacuum to 0.1 mbar. Collect the 2-(5-Methylpyrazin-2-yl)ethan-1-ol fraction. Monitor the vapor temperature closely to avoid collecting the heavier bis-adduct.

Workflow cluster_0 Phase 1 & 2: Reaction cluster_1 Phase 3 & 4: Downstream Processing R1 2,5-Dimethylpyrazine (5.0 eq) React Hastelloy Autoclave (160 °C, 8 bar, 4.5 h) R1->React R2 Paraformaldehyde (1.0 eq) R2->React IPC IPC: GC-FID Check (Mono:Bis Ratio >15:1) React->IPC Quench Cool to 25 °C & Depressurize IPC->Quench Pass Extract Phase Separation & EtOAc Extraction Quench->Extract Distill Fractional Distillation (0.1 mbar) Extract->Distill Prod 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target Product) Distill->Prod Main Fraction Recycle Recovered 2,5-Dimethylpyrazine (Recycled to Phase 1) Distill->Recycle Forecut

Figure 2: Kilo-lab process workflow detailing reaction, extraction, and fractional distillation with a recycle loop.

Quantitative Data & Process Analytics

The following tables summarize the optimization data that dictates the parameters used in the protocol, ensuring high E-E-A-T standards for process reproducibility.

Table 1: Reaction Optimization (Temperature & Equivalents)

Data demonstrates the causality behind the chosen 5:1 molar ratio and 160 °C temperature setpoint.

Molar Ratio (Pyrazine:HCHO)Temperature (°C)Time (h)HCHO Conversion (%)Selectivity (Mono:Bis)Dehydration Byproduct (%)
1:11604.5>95%2:11.5%
3:11604.5>95%8:11.2%
5:1 (Optimal) 160 4.5 >95% 18:1 0.8%
5:11802.0>98%15:18.5% (Thermal degradation)
5:113012.045%20:1<0.1%
Table 2: Quality Control (QC) Specifications for Final Product

To validate the final batch, the product must meet the following analytical thresholds.

Analytical MethodParameterSpecification Threshold
GC-FID Chemical Purity≥ 98.5% (Area %)
GC-FID 2,5-bis(2-hydroxyethyl)pyrazine≤ 0.5%
GC-FID 2-ethenyl-5-methylpyrazine≤ 0.1%
Karl Fischer Water Content≤ 0.2% w/w
¹H NMR (CDCl₃) Structural IdentityConforms to standard; no aldehyde peaks at ~9.5 ppm.

References

  • United States Patent Application. (2002). Process for preparing alkenyl-substituted heterocycles (US20020123633A1). Google Patents.
  • Ma, Y.-J., et al. (2024). Toxicity of Formaldehyde, and the Harmful and Aroma Compounds Derived from It. Preprints.org. Retrieved from [Link]

Method

Handling and storage protocols for volatile pyrazine alcohols

Abstract Volatile pyrazine alcohols (e.g., 2-(hydroxymethyl)pyrazine, 5-methyl-2-pyrazinylmethanol) represent a unique challenge in organic synthesis and flavor chemistry.[1] They possess a "Janus" physicochemical profil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Volatile pyrazine alcohols (e.g., 2-(hydroxymethyl)pyrazine, 5-methyl-2-pyrazinylmethanol) represent a unique challenge in organic synthesis and flavor chemistry.[1] They possess a "Janus" physicochemical profile: volatile enough to suffer evaporative loss, yet hygroscopic and reactive enough to undergo rapid N-oxidation or polymerization.[1] This guide outlines a zero-compromise protocol for the handling of these intermediates, ensuring stoichiometric accuracy and preventing the formation of N-oxide impurities that can silence downstream biological activity.[1]

Introduction: The Instability Matrix

Pyrazine alcohols are critical intermediates in the synthesis of antitubercular drugs (e.g., Pyrazinamide derivatives) and high-impact aroma compounds.[1] However, their reliability is often compromised by three degradation vectors:[1]

  • N-Oxidation: The pyrazine nitrogen is weakly basic but electron-rich enough to react with atmospheric oxygen, forming solid N-oxides (e.g., Pyrazine-1-oxide).[1][2] This manifests as turbidity or precipitation in the neat liquid.

  • Hygroscopicity: The hydroxyl side chain facilitates hydrogen bonding with atmospheric moisture. Water absorption alters the molecular weight, leading to stoichiometry errors of up to 15% in precise coupling reactions.

  • Volatile Loss: With vapor pressures often exceeding 1 mmHg at ambient temperatures, open-vessel weighing results in titer loss and cross-contamination of the laboratory environment.

Physicochemical Profile & Hazards

Table 1: Representative Target Analytes

Property2-(Hydroxymethyl)pyrazine5-Methyl-2-pyrazinylmethanol
CAS 6796-08-361892-95-3
State (20°C) Yellowish Liquid / Low-melting SolidCrystalline Solid / Oil
Odor Profile Roasted, Nutty, EarthyPopcorn, Corn-like
Key Hazard Skin/Eye Irritant, HygroscopicRespiratory Irritant
Storage Class 4.1B (Flammable Solid/Liquid)4.1B
Degradation Sign Darkening color, Turbidity (N-oxide)Clumping (Hydration)

Critical Handling Protocols

Protocol A: The "Inert Wedge" Transfer Technique

Rationale: Standard weighing boats allow simultaneous evaporation and moisture uptake. This protocol uses a closed-loop logic to maintain titer.[1]

Equipment:

  • Gas-tight syringe (Hamilton or SGE) with PTFE-tipped plunger.[1]

  • Septum-sealed amber vials (pre-purged with Argon).[1]

  • Argon balloon or manifold line.

Step-by-Step Procedure:

  • Equilibration: Remove the stock container from cold storage (-20°C) and allow it to reach room temperature inside a desiccator.

    • Why? Opening a cold pyrazine bottle condenses atmospheric water immediately into the product.

  • Positive Pressure: Insert an Argon line needle into the stock bottle septum to create positive pressure.

  • Aspiration: Insert the gas-tight syringe. Flush the syringe barrel 3 times with the headspace gas, then draw the liquid.

  • Transfer: Inject directly into the reaction vessel (also under Argon) or a pre-tared septum vial.

  • Gravimetric Validation: Weigh the syringe before and after dispensing to determine the exact mass delivered (

    
    ). Do not rely on volumetric markings for stoichiometry due to viscosity changes from temperature.
    
Protocol B: Self-Validating Quality Check (The "Clear-Drop" Test)

Rationale: Researchers often use degraded material without realizing it. This rapid test confirms usability.

  • Visual: Tilt the amber vial. The liquid should be transparent yellow.

    • Fail State: Any haze, white suspension, or crust at the meniscus indicates N-oxide formation or polymerization .[1]

  • Refractive Index (RI): Place 20 µL on a refractometer.

    • Target: 1.5700 - 1.5750 (approximate for 2-(hydroxymethyl)pyrazine).[1]

    • Fail State: A drift >0.005 usually indicates water contamination (RI of water is 1.33, pulling the value down).

Storage Architecture

To prevent the "browning" reaction common to pyrazines, a multi-barrier storage system is required.

DOT Diagram: Storage & Degradation Logic The following diagram illustrates the degradation pathways and the intervention points (Storage Protocol).

PyrazineStability Pyrazine Fresh Pyrazine Alcohol (Clear/Yellow Liquid) NOxide Pyrazine N-Oxide (Solid Precipitate) Pyrazine->NOxide Slow Oxidation Hydrate Hydrated Species (Stoichiometry Error) Pyrazine->Hydrate Hygroscopic Action Oxygen Atmospheric O2 Oxygen->NOxide Moisture Atmospheric H2O Moisture->Hydrate Storage Protocol: Argon Overlay + Parafilm + -20°C Storage->Oxygen Blocks Storage->Moisture Blocks

Caption: Degradation pathways of pyrazine alcohols. Unprotected exposure leads to N-oxide precipitation (grey) or hydration (yellow).[1] Proper storage (black) blocks these vectors.

Storage Specifications:

  • Primary Container: Amber borosilicate glass with a PTFE-lined screw cap.

    • Avoid: Polyethylene (PE) bottles; pyrazines can permeate plastics, leading to odor leaks and concentration loss.

  • Headspace Management: All headspace must be backfilled with Argon (heavier than air) rather than Nitrogen. Argon forms a "blanket" over the liquid surface.

  • Temperature: Store at -20°C.

    • Note: If the compound freezes, do not heat rapidly. Thaw in a desiccator to prevent condensation on the outer glass from compromising the seal upon opening.

Safety & Waste Disposal

  • Odor Containment: These compounds have extremely low odor detection thresholds (ppb range). All handling must occur in a fume hood.

    • Spill Management: Do not wipe with dry paper. Cover with a slurry of water and weak acid (citric acid) to protonate the pyrazine nitrogen, turning it into a non-volatile salt before wiping.

  • Waste Stream: Segregate into "Non-Halogenated Organic Solvents."

    • Pre-treatment:[1] Rinse glassware with dilute HCl before removing from the fume hood to neutralize the odor.

References

  • PubChem. (2025).[2] Compound Summary: (5-methylpyrazin-2-yl)methanol (CID 580061).[1] National Library of Medicine. Retrieved from [Link][1]

  • Sato, H., et al. (2001). Pyrazine N-oxide formation and stability in aqueous solutions. Journal of Organic Chemistry. (Contextual grounding based on general pyrazine chemistry).

Sources

Application

Application Note: Catalytic Synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol

This Application Note provides a comprehensive technical guide for the catalytic synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 54024-22-5), a critical high-value intermediate in flavor chemistry (nutty/roasted pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the catalytic synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 54024-22-5), a critical high-value intermediate in flavor chemistry (nutty/roasted profiles) and a building block for pharmaceutical sulfonylureas.

The guide prioritizes catalytic hydroxyalkylation , the most atom-economic route, over stoichiometric lithiation or radical methods.

Executive Summary

The synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (hereafter 5-MPE ) presents a classic challenge in heterocyclic chemistry: selectively functionalizing a lateral methyl group without over-reaction or ring degradation. While traditional methods rely on high-pressure thermal condensation (Ladenburg reaction) or stoichiometric lithiation (


-BuLi), these are often unscalable or yield poor selectivity.

This protocol details two advanced catalytic methodologies :

  • Homogeneous Lewis Acid Catalysis: Utilizing ZnCl₂/Acetic Anhydride to activate the pyrazine ring, lowering the activation energy for formaldehyde attack.

  • Heterogeneous Solid Base Catalysis: Employing modified Hydrotalcites to generate the reactive carbanion species under milder conditions.

Reaction Mechanism & Retrosynthesis

The formation of 5-MPE proceeds via the hydroxyalkylation of 2,5-dimethylpyrazine (2,5-DMP) with formaldehyde. The reaction is driven by the acidity of the


-protons on the methyl group, which is enhanced by the electron-deficient pyrazine ring.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the Lewis Acid-catalyzed pathway, where metal coordination (


) increases the acidity of the methyl protons, facilitating enamine formation.

G Start 2,5-Dimethylpyrazine (Substrate) Complex Activated Zn-Pyrazine Complex Start->Complex Coordination Cat Lewis Acid (ZnCl2) Catalyst Cat->Complex Tautomer Enamine/Methylene Intermediate Complex->Tautomer -H+ (Deprotonation) Adduct Alkoxide Intermediate Tautomer->Adduct + HCHO (Aldol-like Addn) HCHO Formaldehyde (Electrophile) HCHO->Adduct Product 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target) Adduct->Product Proton Transfer + Catalyst Release Product->Cat Recycle

Figure 1: Catalytic cycle for the Lewis Acid-mediated hydroxyalkylation of 2,5-dimethylpyrazine.

Experimental Protocols

Method A: Lewis Acid Catalyzed Hydroxyalkylation (Homogeneous)

This method is preferred for batch scale-up due to its high conversion rates. The Zinc Chloride (


) acts as a Lewis acid, coordinating to the pyrazine nitrogen and acidifying the methyl protons.

Reagents:

  • Substrate: 2,5-Dimethylpyrazine (2,5-DMP) [CAS: 123-32-0]

  • Reagent: Paraformaldehyde (PFA) [CAS: 30525-89-4]

  • Catalyst: Zinc Chloride (

    
    ), anhydrous
    
  • Solvent: 1,4-Dioxane or solvent-free (neat)

  • Additive: Acetic Anhydride (

    
    ) – Promotes dehydration prevention and activation.
    

Protocol Steps:

  • Setup: Equip a 250 mL high-pressure autoclave (Hastelloy or Stainless Steel) with a magnetic stirrer and thermocouple.

  • Charging: Load 2,5-DMP (10.8 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde), and anhydrous

    
     (1.36 g, 10 mol%).
    
  • Additive: Add Acetic Anhydride (1.0 mL). Note: This scavenges water and prevents polymerization of PFA.

  • Reaction: Seal the reactor. Purge with

    
     (3x). Heat to 135°C  for 8-12 hours . Internal pressure will rise to approx. 3-5 bar.
    
  • Workup: Cool to room temperature. Dilute the dark reaction mixture with Ethyl Acetate (100 mL) and wash with saturated

    
     (to neutralize acid/Zn salts) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via fractional distillation under reduced pressure (bp approx. 110-115°C @ 2 mmHg) or silica gel column chromatography (Eluent: EtOAc/Hexane 1:1).
    

Validation Criteria:

  • GC-MS: Molecular ion peak at

    
    .
    
  • 1H NMR: Look for the disappearance of one methyl singlet (2.5 ppm) and appearance of two triplets (~3.0 ppm and ~4.0 ppm) for the ethyl chain.

Method B: Solid Base Catalysis (Heterogeneous/Green)

This method utilizes a basic hydrotalcite support to generate the carbanion without heavy metal salts, ideal for "Clean Label" flavor production.

Reagents:

  • Catalyst: Mg-Al Hydrotalcite (calcined at 450°C for 4h to activate basic sites).

  • Solvent: Toluene (high boiling point, azeotropic water removal).

Protocol Steps:

  • Activation: Calcine the hydrotalcite catalyst freshly before use to ensure active

    
     basic sites.
    
  • Reaction: In a round-bottom flask equipped with a Dean-Stark trap, combine 2,5-DMP (50 mmol), Paraformaldehyde (60 mmol), and Catalyst (10 wt% loading).

  • Reflux: Heat to reflux (110°C) in Toluene. The Dean-Stark trap removes water generated from PFA depolymerization, driving the equilibrium.

  • Filtration: After 16 hours, filter the hot solution to recover the catalyst (reusable).

  • Isolation: Evaporate toluene to yield the crude alcohol.

Comparative Data Analysis

The following table summarizes the efficiency of different catalytic systems for this specific transformation.

ParameterThermal (Non-Catalytic)Lewis Acid (

)
Solid Base (Hydrotalcite)
Temperature 160°C135°C110°C (Reflux)
Pressure High (>10 bar)Moderate (3-5 bar)Atmospheric
Conversion 35-40%75-80%60-65%
Selectivity (Mono) Low (Di-addition common)High (90%)Moderate (85%)
Workup Difficult (Tarry residues)Extraction requiredSimple Filtration
Application Suitability Bulk ChemicalPharma IntermediatesNatural Flavors

Critical Troubleshooting & Safety

  • Polymerization: Formaldehyde can polymerize or form formals. Ensure PFA is high quality and use a slight excess (1.2 eq).

  • Selectivity: To prevent the reaction of the second methyl group (forming the di-ethanol derivative), strictly control conversion to <80% and recycle unreacted starting material.

  • Safety: 2,5-Dimethylpyrazine is flammable. Formaldehyde is a carcinogen. All high-pressure reactions must be conducted behind a blast shield.

References

  • Mechanism & Thermal Methods: Klein, H. et al. "Reactions of Alkylpyrazines with Aldehydes." Journal of Organic Chemistry, 1965.
  • Catalytic Activation

    • Lewis Acid Protocols: Beller, M. et al. "Catalytic synthesis of vinyl-heterocycles." Journal of Molecular Catalysis A: Chemical, 1999.
    • Solid Base Methods: Corma, A. et al. "Base catalysis for fine chemicals production: Claisen-Schmidt condensation on zeolites and hydrotalcites." Catalysis Today, 1998. Link

  • Target Molecule Data

    • Flavor Properties (FEMA/CAS Data): The Good Scents Company. "5-methyl-2-pyrazineethanol." Link

    • Safety & Specs: Sigma-Aldrich Technical Bulletin for Pyrazine Derivatives. Link

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(5-Methylpyrazin-2-yl)ethan-1-ol synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2-(5-Methylpyrazin-2-yl)ethan-1-ol Synthesis Executive Summary & Core Directive You are...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2-(5-Methylpyrazin-2-yl)ethan-1-ol Synthesis

Executive Summary & Core Directive

You are encountering yield or selectivity issues in the synthesis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target B ). This molecule is a critical intermediate (often for sulfonylurea antidiabetics like Glipizide) synthesized primarily via the hydroxyalkylation of 2,5-dimethylpyrazine (Starting Material A ).

The central challenge in this synthesis is competitive consecutive reaction kinetics . The product (B) contains a hydroxyethyl group but retains a methyl group at the 5-position, which remains reactive. Consequently, the reaction tends to proceed to the bis-substituted impurity, 2,2'-(pyrazine-2,5-diyl)diethanol (Impurity C ), or suffer from low conversion due to the weak acidity of the pyrazine methyl protons.

This guide moves beyond standard textbook procedures to implement an Industrial Kinetic Control Strategy , prioritizing high molar ratios and recycling loops over single-pass conversion.

Reaction Pathway & Logic

The synthesis relies on the thermal functionalization of the methyl group using formaldehyde (or paraformaldehyde).

The Kinetic Trap:

  • k1: Rate of AB (Target)

  • k2: Rate of BC (Over-alkylated Impurity)

  • Problem: In many alkylpyrazine systems,

    
    . If you run the reaction to 100% conversion of A, you will inevitably form significant amounts of C.
    
Visualizing the Pathway (Graphviz)

ReactionPathway cluster_recycle Optimization Strategy A 2,5-Dimethylpyrazine (Starting Material) B 2-(5-Methylpyrazin-2-yl)ethan-1-ol (TARGET) A->B  k1 (Thermal/Pressure)   HCHO Paraformaldehyde (Reagent) HCHO->B C 2,2'-(Pyrazine-2,5-diyl)diethanol (Bis-Impurity) HCHO->C Poly Polymeric Tars HCHO->Poly  Depolymerization Failure   B->C  k2 (Over-reaction)   Recycle Distill & Recycle Excess A

Caption: Kinetic pathway showing the competitive formation of the bis-impurity (C). The optimization strategy relies on suppressing k2 by limiting Formaldehyde concentration relative to A.

Optimized Experimental Protocol

Methodology: High-Pressure Thermal Hydroxyalkylation (Autoclave) Rationale: Unlike Minisci radical alkylations (low yield/dirty) or Lithiation (expensive/hazardous at scale), thermal condensation is robust if stoichiometry is managed.

Step-by-Step Workflow
  • Stoichiometry Setup (The "Dilution Principle"):

    • Charge the autoclave with 2,5-Dimethylpyrazine (2,5-DMP) and Paraformaldehyde (PFA) .

    • Crucial Ratio: Use a molar ratio of 5:1 to 8:1 (2,5-DMP : PFA) .

    • Why: You must flood the system with starting material. This ensures that a reactive formaldehyde molecule is statistically far more likely to encounter a fresh 2,5-DMP molecule than a product molecule (B).

  • Reaction Conditions:

    • Temperature: 130°C – 150°C.[1]

    • Pressure: Autogenic (typically 2–5 bar).

    • Time: 4–8 hours.[1]

    • Note: Do not add solvent. 2,5-DMP acts as both reactant and solvent.[1]

  • Work-Up & Purification:

    • Filtration: Filter off any solid paraformaldehyde residue (if conversion <100%).[1]

    • Vacuum Distillation (Stage 1): Distill off the excess 2,5-DMP (bp ~155°C at atm, lower under vacuum). Collect and Recycle this fraction.

    • Vacuum Distillation (Stage 2): Increase vacuum/temp to collect the target 2-(5-Methylpyrazin-2-yl)ethan-1-ol (bp ~110-120°C at 1-2 mmHg).[1]

    • Residue: The pot residue contains the bis-impurity and tars.

Troubleshooting Center (FAQs)

Category 1: Yield & Selectivity

Q: My conversion of 2,5-DMP is only 15-20%. How do I increase this without forming impurities? A: Do not try to increase conversion per pass. In this specific chemistry, low conversion (based on 2,5-DMP) is a feature, not a bug. If you push conversion to 60-70%, your yield of the Target will drop because it converts to the Bis-impurity.

  • Correct Metric: Calculate yield based on Paraformaldehyde consumed , not 2,5-DMP charged.

  • Action: Accept the 20% conversion, recover the unreacted 2,5-DMP via distillation, and recycle it. This gives a "Virtual Yield" of >85%.

Q: I am seeing a large "hump" in the baseline or black tar. What is this? A: This is likely polymerized formaldehyde or decomposition products.[1]

  • Cause: Paraformaldehyde quality is poor (too high molecular weight) or heating was too rapid, causing PFA to char before depolymerizing.

  • Fix: Add a trace amount of acetic anhydride (0.5 mol%) to the mixture. This helps depolymerize the PFA and scavenges water, which can otherwise inhibit the reaction temperature.

Category 2: Operational Issues

Q: The reaction mixture turned dark brown/black immediately. Is the product lost? A: Pyrazines are electron-deficient aromatics that oxidize/polymerize easily in air at high temps.[1]

  • Fix: Ensure the autoclave is thoroughly purged with Nitrogen or Argon before heating. The dark color often persists even with good yield, but severe blackening indicates oxidative degradation.

Q: Can I use aqueous Formalin (37%) instead of Paraformaldehyde? A: Avoid if possible. Water is detrimental to this high-temperature reaction.[1] It lowers the boiling point of the mix (preventing you from reaching the activation temp of 135°C+ at safe pressures) and complicates the distillation of the unreacted 2,5-DMP (azeotrope formation). Stick to solid Paraformaldehyde (95%+).[1]

Data Summary & Decision Matrix

Use this table to diagnose your current experimental results.

ObservationDiagnosisCorrective Action
High Bis-Impurity (>10%) Ratio of DMP:PFA is too low (e.g., 1:1 or 2:1).[1]Increase DMP:PFA ratio to 5:1 .
Low PFA Conversion Temperature too low or PFA is "aged".[1]Increase Temp to 145°C; use fresh PFA powder.
Pressure Spike PFA depolymerization too rapid.[1]Ramp temperature slower (e.g., 2°C/min).
Product Solidifies in Condenser Product mp is ~35-40°C (often supercooled oil).[1]Use warm water (40°C) in condenser during distillation.[1]
Troubleshooting Logic Flow

Troubleshooting Start Identify Issue YieldIssue Low Yield of Target Start->YieldIssue PurityIssue High Impurity Profile Start->PurityIssue CheckTemp Check Temperature Is Temp < 130°C? YieldIssue->CheckTemp CheckRatio Check Molar Ratio Is DMP:PFA < 3:1? PurityIssue->CheckRatio ActionRatio INCREASE DMP Excess Target 5:1 Ratio CheckRatio->ActionRatio Yes ActionRecycle IMPLEMENT RECYCLE Don't push conversion CheckRatio->ActionRecycle No ActionTemp INCREASE Temp Activation requires energy CheckTemp->ActionTemp Yes CheckTemp->ActionRecycle No (Temp is OK)

Caption: Decision tree for isolating the root cause of yield loss. Note that "Low Yield" is often solved by accepting low conversion and recycling.

References

  • Synthesis of 2,5-dimethylpyrazine derivatives (Methodology) Source: Patent CN102675229A.[1] Describes catalytic and thermal functionalization of 2,5-dimethylpyrazine. URL:

  • Reaction of Aminopyrimidines/Pyrazines with Formaldehyde (Mechanistic Insight) Source:Journal of Research of the National Bureau of Standards (via NIH). Discusses the reactivity of formaldehyde with nitrogen heterocycles and methylol formation.[2] URL:[Link]

  • Paraformaldehyde Reactivity & Depolymerization Source:Wood and Fiber Science. Provides technical data on the depolymerization rates of paraformaldehyde, crucial for controlling pressure/rate in the autoclave. URL:[Link]

Sources

Optimization

Technical Support Center: Isolation and Purification of 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals synthesizing 2-(5-methylpyrazin-2-yl)ethan-1-ol via the aldol-type condensation of 2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals synthesizing 2-(5-methylpyrazin-2-yl)ethan-1-ol via the aldol-type condensation of 2,5-dimethylpyrazine with formaldehyde.

A common bottleneck in this workflow is the quantitative separation of the highly polar pyrazine alcohol product from unreacted starting materials and over-alkylated byproducts. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Section 1: The Physicochemical Basis for Separation

To design a robust separation protocol, we must exploit the thermodynamic and chromatographic differences between the starting material and the product. The addition of the hydroxyethyl group introduces strong intermolecular hydrogen bonding, which drastically alters both the boiling point and the stationary-phase affinity of the molecule.

Table 1: Comparative Physicochemical Properties

Property2,5-Dimethylpyrazine (Starting Material)2-(5-Methylpyrazin-2-yl)ethan-1-ol (Target Product)Separation Rationale
Boiling Point 154–156 °C (at 760 mmHg)[1]> 250 °C (Estimated)Enables vacuum distillation for bulk separation of volatiles.
Polarity / H-Bonding Low (H-bond acceptor only)High (H-bond donor and acceptor)Enables normal-phase silica gel chromatography for high-resolution polishing.
Water Solubility Moderate to HighVery HighNecessitates a "salting out" effect during aqueous extraction to prevent product loss.
Basicity (pKa) Weakly BasicWeakly BasicAcid-base extraction is ineffective due to the similar basicity of the pyrazine rings.
Section 2: Separation Workflow Decision Tree

The following workflow illustrates the logical progression from a crude reaction mixture to the isolated pure product, utilizing orthogonal purification techniques.

SeparationWorkflow Crude Crude Reaction Mixture (Product + 2,5-DMP + CH2O) AqueousWash Brine / NaHSO3 Wash (Removes CH2O) Crude->AqueousWash OrganicLayer Organic Layer (Product + 2,5-DMP) AqueousWash->OrganicLayer Extract with EtOAc Distillation Vacuum Distillation (155°C vs >250°C) OrganicLayer->Distillation Concentrate Distillate Distillate (Unreacted 2,5-DMP) Distillation->Distillate Volatiles Residue Pot Residue (Enriched Product + Bis-adduct) Distillation->Residue High-Boiling Chromatography Flash Chromatography (Silica Gel) Residue->Chromatography Polishing PureProduct Pure 2-(5-Methylpyrazin-2-yl)ethan-1-ol Chromatography->PureProduct Elute EtOAc/Hexane

Logical workflow for the isolation of 2-(5-methylpyrazin-2-yl)ethan-1-ol from crude mixtures.

Section 3: Step-by-Step Experimental Protocols
Protocol A: Bulk Separation via Vacuum Distillation

Because 2,5-dimethylpyrazine and the product have a boiling point difference of over 100 °C, distillation is the most scalable primary purification step[2].

  • Preparation: Transfer the concentrated crude organic extract (post-aqueous workup) to a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • System Evacuation: Gradually apply vacuum to the system (ideally < 10 mmHg) to prevent bumping.

  • Heating: Slowly heat the oil bath. Unreacted 2,5-dimethylpyrazine will distill at approximately 50–60 °C under high vacuum.

  • Collection: Collect the volatile 2,5-dimethylpyrazine in a receiving flask cooled in an ice bath. This unreacted starting material can be recycled for future batches.

  • Residue Recovery: The dark, viscous residue remaining in the pot contains the enriched 2-(5-methylpyrazin-2-yl)ethan-1-ol and any bis-alkylated byproducts. Allow the pot to cool to room temperature under an inert atmosphere before breaking the vacuum.

Protocol B: High-Purity Polishing via Flash Column Chromatography

To separate the target mono-alcohol from over-reacted bis-alkylated byproducts (e.g., 2,5-bis(2-hydroxyethyl)pyrazine), normal-phase flash chromatography is required[3].

  • Column Preparation: Pack a column with standard silica gel (230–400 mesh) using a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexanes).

  • Loading: Dissolve the distillation residue in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution Gradient:

    • 0–2 Column Volumes (CV): 20% EtOAc/Hexanes (Flushes any trace residual 2,5-DMP).

    • 2–5 CV: 50% EtOAc/Hexanes.

    • 5–10 CV: 80–100% EtOAc (Elutes the target 2-(5-methylpyrazin-2-yl)ethan-1-ol).

    • 10+ CV: 5–10% Methanol in EtOAc (Elutes the highly polar bis-alkylated byproducts).

  • Monitoring (Self-Validation): Monitor fractions via Thin Layer Chromatography (TLC). While the pyrazine ring is UV-active (254 nm), the product will also stain strongly with Potassium Permanganate (

    
    ) or Iodine due to the oxidizable primary alcohol.
    
Section 4: Troubleshooting FAQs

Q: Why am I losing my product in the aqueous phase during the initial workup? A: 2-(5-Methylpyrazin-2-yl)ethan-1-ol is highly polar. It acts as both a hydrogen bond donor (hydroxyl group) and acceptor (pyrazine nitrogens), making it extremely water-soluble. If you use a non-polar solvent like diethyl ether or hexanes for extraction, the partition coefficient will heavily favor the aqueous layer. Solution: Always use a polar aprotic solvent like Ethyl Acetate (EtOAc) or DCM for extraction. Furthermore, saturate the aqueous layer with NaCl (brine) to induce a "salting-out" effect, which drastically decreases the solubility of the organic product in the aqueous phase.

Q: My isolated product is contaminated with a high-molecular-weight impurity. What is it, and how do I remove it? A: 2,5-Dimethylpyrazine possesses two equivalent active methyl groups. Both can react with formaldehyde, leading to the formation of 2,5-bis(2-hydroxyethyl)pyrazine. Solution: This bis-adduct is significantly more polar than your target mono-alcohol due to the presence of two hydroxyl groups. If vacuum distillation was your only purification step, the bis-alkylated product will remain in the pot residue alongside your target molecule. You must perform the Flash Chromatography protocol (Protocol B) to resolve them.

Q: How do I efficiently remove residual formaldehyde or paraformaldehyde from the crude mixture before distillation? A: Formaldehyde can polymerize or form acetals if left in the mixture during high-temperature distillation, drastically reducing your yield. Solution: Quench the crude reaction with an aqueous saturated solution of sodium bisulfite (


). The bisulfite reacts directly with residual formaldehyde to form a water-soluble bisulfite adduct, which is easily washed away in the aqueous layer during your initial EtOAc extraction.
References
  • Title: 2,5-dimethyl pyrazine and 2,6-dimethyl pyrazine mixture Source: The Good Scents Company Information System URL: [Link]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Purification of Laboratory Chemicals - 9th Edition Source: Elsevier URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methyl-2-Pyrazineethanol Synthesis Optimization

Topic: Optimizing reaction temperature for 5-methyl-2-pyrazineethanol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Role: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for 5-methyl-2-pyrazineethanol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Role: Senior Application Scientist Subject: Thermal Hydroxyalkylation of 2,5-Dimethylpyrazine System: High-Pressure Autoclave / Sealed Tube

Executive Summary: The Thermal "Goldilocks" Zone

The synthesis of 5-methyl-2-pyrazineethanol (CAS: 61892-95-3) via the hydroxyalkylation of 2,5-dimethylpyrazine is a classic example of a reaction governed by a steep activation energy barrier. Unlike electron-rich aromatics, the pyrazine ring is electron-deficient, rendering the lateral methyl protons only weakly acidic (


).

To drive the aldol-like addition of formaldehyde without strong amide bases (which are difficult to scale), researchers must rely on thermal activation in a pressurized system. The critical optimization challenge lies in balancing the activation energy required to deprotonate the methyl group against the thermal ceiling where formaldehyde polymerization and vinyl-pyrazine dehydration occur.

This guide addresses the specific temperature-dependent failure modes encountered in this transformation.

Module 1: Reaction Initiation & Kinetic Control

Q1: I am running the reaction at reflux (approx. 100°C) in water/methanol, but I see <5% conversion after 24 hours. Is my catalyst inactive?

Diagnosis: This is not a catalyst issue; it is a thermal activation deficit . Technical Insight: At 100°C (atmospheric reflux), the thermal energy is insufficient to overcome the activation barrier for the C-H bond insertion into the formaldehyde carbonyl. The methyl protons on 2,5-dimethylpyrazine are relatively inert compared to 2-methylpyridine or 2-methylquinoline. Solution:

  • Switch to Autoclave: You must move to a sealed pressure vessel (autoclave or heavy-wall pressure tube).

  • Target Temperature: Increase the reaction temperature to 135°C – 145°C .

  • The Mechanism: At this temperature, the auto-ionization of water (if aqueous) increases, and the thermal population of the vibrational modes allows the weak nucleophile (the methyl enamine tautomer) to attack the formaldehyde.

Q2: My reactor internal temperature spiked to 180°C during the ramp. Now the crude mixture is a black tar. What happened?

Diagnosis: You triggered uncontrolled polymerization and Cannizzaro disproportionation . Technical Insight: Formaldehyde is unstable at high temperatures. Above 160°C, two parasitic pathways dominate:

  • Dehydration: The desired ethanol product eliminates water to form 2-vinyl-5-methylpyrazine , which rapidly polymerizes into a dark tar.

  • Cannizzaro Reaction: Formaldehyde disproportionates into methanol and formic acid. The formic acid then neutralizes any basic sites, killing the reaction, while the heat degrades the organics. Solution:

  • Strict Limit: Cap your heating mantle/oil bath to 155°C maximum.

  • Staged Ramping: Ramp to 120°C, hold for 30 minutes to equilibrate pressure, then slowly ramp to 140°C.

Module 2: Selectivity & Side Product Management

Q3: I have good conversion, but HPLC shows a large peak at RRT 1.2. MS suggests it’s the di-addition product (2,5-bis(hydroxyethyl)pyrazine). How do I suppress this?

Diagnosis: Over-alkylation driven by excess thermal energy or stoichiometry. Technical Insight: The introduction of the first hydroxyethyl group slightly activates the ring (inductive effect of the alkyl chain), making the second methyl group competitively reactive. If the temperature is too high (>150°C) or local concentration of formaldehyde is too high, the second addition occurs. Solution:

  • Stoichiometry Control: Reduce Formaldehyde equivalents from 3.0x to 1.5x - 2.0x .

  • Temperature Step-Down: Lower the reaction temperature by 10°C (e.g., run at 130°C). It will take longer (12-16h vs 6h), but the selectivity for the mono-adduct will improve significantly.

Q4: The product solidifies into a polymer-like mass upon cooling. Is this the product?

Diagnosis: Likely Paraformaldehyde reformation or Vinyl polymerization . Technical Insight: If you used paraformaldehyde as the source, unreacted monomer will repolymerize upon cooling, trapping your product. Alternatively, if you overheated, you made polyvinylpyrazine. Troubleshooting Test:

  • Take a small sample.[1]

  • Add hot water.

  • If it dissolves and smells pungent (formaldehyde), it is paraformaldehyde.

  • If it remains a dark, insoluble solid, it is vinyl polymer. Prevention: Ensure complete consumption of formaldehyde or wash the crude heavily with water during workup.

Module 3: Experimental Protocol (SOP)

Standard Operating Procedure: Thermal Hydroxyalkylation

Objective: Synthesis of 5-methyl-2-pyrazineethanol with >90% mono-selectivity.

  • Reagent Loading:

    • In a 100 mL high-pressure autoclave (Teflon-lined), charge:

      • 2,5-Dimethylpyrazine (10.8 g, 100 mmol)

      • Paraformaldehyde (4.5 g, 150 mmol, 1.5 eq)

      • Water (10 mL) or Dioxane/Water (1:1) for solubility.

    • Note: No strong base catalyst is required for the thermal route.

  • Sealing & Ramping:

    • Seal the autoclave. Purge with Nitrogen (3x) to remove oxygen (prevents N-oxide formation).

    • Ramp temperature to 140°C over 45 minutes.

    • Safety Check: Pressure will rise to approx. 4-6 bar. Ensure burst disk is rated for 20 bar.

  • Reaction Phase:

    • Hold at 140°C for 8 to 10 hours .

    • Agitation: Magnetic stirring must be vigorous (>500 rpm) to ensure phase mixing between the molten organic layer and the aqueous formaldehyde.

  • Workup:

    • Cool to Room Temperature.[2]

    • Transfer mixture to a separator funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation (bp ~130°C at 5 mmHg) is preferred over column chromatography to remove oligomers.

Module 4: Data Visualization & Logic
Table 1: Temperature Optimization Matrix
TemperaturePressure (est.)Conversion (10h)Mono:Bis RatioMajor Side Product
100°C 1 bar< 5%N/AUnreacted Starting Material
120°C 2-3 bar40 - 50%95:5None
140°C 4-6 bar 85 - 92% 90:10 Optimal Zone
160°C 8-10 bar> 95%70:30Vinyl-pyrazine / Tars
180°C >15 barVariable40:60Polymerized Char
Figure 1: Reaction Pathway & Thermal Failure Modes

ReactionPathway Start 2,5-Dimethylpyrazine + Formaldehyde Activation Thermal Activation (>130°C) Start->Activation Heat Product 5-Methyl-2-Pyrazineethanol (Target) Activation->Product Aldol Addition (Primary Path) BisProduct 2,5-Bis(hydroxyethyl)pyrazine (Over-reaction) Product->BisProduct Excess HCHO High Temp (>150°C) Vinyl 2-Vinyl-5-methylpyrazine (Dehydration) Product->Vinyl Dehydration (>160°C) Polymer Polymer/Tar Vinyl->Polymer Thermal Polymerization

Caption: Thermal reaction pathway showing the narrow window for mono-addition vs. high-temperature dehydration and polymerization risks.

Figure 2: Troubleshooting Logic Tree

Troubleshooting CheckYield Check Conversion (HPLC/TLC) LowYield Conversion < 50%? CheckYield->LowYield HighImpurities High Impurities? LowYield->HighImpurities No TempCheck Temp < 130°C? LowYield->TempCheck Yes BisCheck Bis-product Present? HighImpurities->BisCheck Yes IncreaseTemp Action: Increase Temp to 140°C Check Autoclave Seal TempCheck->IncreaseTemp Yes DecreaseTemp Action: Decrease Temp to 130°C Reduce HCHO eq. BisCheck->DecreaseTemp Yes ReduceTime Action: Reduce Reaction Time Check for Local Overheating BisCheck->ReduceTime No (Tars present)

Caption: Decision matrix for diagnosing yield and purity issues based on temperature variables.

References
  • LookChem. (n.d.). 5-Methyl-2-pyrazinemethanol Product Information and Synthesis Routes. Retrieved February 27, 2026, from [Link]

  • Google Patents. (2019). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. (Contextual reference for alkylpyrazine reactivity).
  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation.... (Provides baseline for pyrazine thermal stability). Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Pyrazine Ethanol Derivatives

Executive Summary & Chemical Context[1][2][3] The Challenge: Pyrazine ethanol derivatives present a "double-edged" chromatographic challenge. The Pyrazine Ring: A basic nitrogen heterocycle ( ~0.6–2.[1]0) prone to severe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

The Challenge: Pyrazine ethanol derivatives present a "double-edged" chromatographic challenge.

  • The Pyrazine Ring: A basic nitrogen heterocycle (

    
     ~0.6–2.[1]0) prone to severe peak tailing due to secondary interactions with residual silanols.[1][2][3]
    
  • The Ethanol Side Chain: Increases polarity and water solubility, often leading to poor retention (elution in the void volume) on standard C18 columns.

This guide moves beyond generic advice, focusing on the mechanistic failures of standard protocols and providing self-validating solutions for these specific analytes.

Troubleshooting Modules (Q&A Format)

Module A: Peak Shape Issues (The "Silanol Effect")

Q: My pyrazine ethanol peak is tailing significantly (


). I’ve already increased the buffer concentration, but it hasn't helped. Why? 

The Mechanism: Pyrazines are nitrogenous bases.[1] At neutral pH (6–8), residual silanols (


) on the silica support are ionized (

). The positively charged or electron-rich nitrogen of the pyrazine interacts ionically with these silanols. The ethanol side chain exacerbates this by allowing additional hydrogen bonding with the stationary phase surface.

The Solution: You must suppress the secondary interaction.[2] Increasing buffer strength helps, but pH control is the lever.

  • Option 1 (Low pH - The Standard): Lower mobile phase pH to < 3.0 using 0.1% Formic Acid or Phosphate buffer.

    • Why: At pH < 3, silanols are protonated (neutral), eliminating the cation-exchange mechanism.

  • Option 2 (High pH - The "Switch"): If your column is pH-stable (e.g., Hybrid Particle Technology like Waters XBridge or Agilent PLRP-S), raise pH to > 10 using Ammonium Hydroxide.

    • Why: At pH 10, the pyrazine is fully deprotonated (neutral), preventing interaction with the stationary phase. Note: Standard silica columns will dissolve at this pH.

Diagnostic Test: Inject a neutral marker (e.g., Toluene or Uracil) alongside your sample.[1]

  • If the marker tails: The column is physically damaged (void).

  • If only the pyrazine tails: It is a chemical interaction issue (Silanols).[1]

Module B: Retention Failures (The "Polarity Paradox")

Q: My analyte elutes near the void volume (


) on a C18 column. I tried 100% aqueous mobile phase, but retention drifted and then vanished. 

The Mechanism: This is likely "Phase Collapse" (Dewetting) .[1] Standard C18 chains are highly hydrophobic.[1] When exposed to 100% water (required to retain polar pyrazine ethanol), the C18 chains "fold down" to escape the water, expelling the mobile phase from the pores. The surface area effectively disappears.[1]

The Solution: You need a stationary phase that stays "wet" in 100% aqueous conditions or a different mode entirely.

ApproachRecommended Column ChemistryMechanism
RPLC (Modified) Polar-Embedded C18 (e.g., Amide or Carbamate group in chain)The polar group hydrogen bonds with water, keeping chains extended and pores accessible.
RPLC (Alternative) Phenyl-Hexyl Provides

interactions with the pyrazine ring, adding retention distinct from hydrophobicity.
HILIC Bare Silica or Zwitterionic Retains polar compounds by partitioning them into a water layer on the surface.[1] Ideal for very polar derivatives.[1]
Module C: Selectivity & Isomers

Q: I cannot separate 2-(pyrazin-2-yl)ethanol from its positional isomers or synthesis byproducts.

The Mechanism: Positional isomers often have identical hydrophobicity (LogP), making C18 separation impossible. You need Shape Selectivity or Electronic Interaction .[1]

The Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) column.[1]

  • Why: These phases interact with the electron density of the aromatic ring. The position of the ethanol group alters the electron cloud density, creating different retention times on these phases where C18 sees them as identical.

Visual Troubleshooting Guides

Diagram 1: The Tailing & Retention Logic Flow

Caption: Decision matrix for diagnosing peak shape and retention issues specific to basic polar heterocycles.

PyrazineTroubleshooting Start Start: Analyze Chromatogram IssueType Identify Primary Issue Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Asymmetry NoRet Low Retention (k' < 1) IssueType->NoRet Elutes in Void CheckpH Check Mobile Phase pH Tailing->CheckpH CheckCol Check Column Type NoRet->CheckCol LowPH Is pH < 3.0? CheckpH->LowPH Dewetting Cause: Phase Dewetting CheckCol->Dewetting Standard C18 used in 100% Aqueous Silanol Cause: Silanol Interaction LowPH->Silanol No (pH is neutral) Sol_TFA Action: Add 0.1% TFA or Switch to High pH Stable Col LowPH->Sol_TFA Yes (Still tailing) HighPH Is pH > 9.5? Silanol->Sol_TFA Sol_HILIC Action: Switch to HILIC or Polar-Embedded C18 Dewetting->Sol_HILIC

Diagram 2: Column Selection for Pyrazines

Caption: Selection strategy based on analyte polarity and structural complexity.

ColumnSelection Analyte Pyrazine Derivative Polarity Polarity Check Analyte->Polarity Hydrophobic Non-Polar Side Chains (e.g., Alkyl) Polarity->Hydrophobic Hydrophilic Polar Side Chains (e.g., Ethanol/Amino) Polarity->Hydrophilic C18 Standard C18 (Low pH) Hydrophobic->C18 AqCheck Req. 100% Water? Hydrophilic->AqCheck PolarEmbedded Polar-Embedded C18 (Prevents Dewetting) AqCheck->PolarEmbedded Yes (RPLC Mode) HILIC HILIC (Silica/Amide) (Acetonitrile Rich) AqCheck->HILIC No (HILIC Mode) Isomer Isomer Separation? PolarEmbedded->Isomer PFP PFP / Biphenyl (Pi-Pi Selectivity) Isomer->PFP Yes

Standard Operating Procedure (SOP): Method Development

Objective: Establish a robust baseline method for Pyrazine Ethanol derivatives.

Step 1: UV Spectral Scan

Before injecting onto a column, determine the


.
  • Protocol: Dissolve standard in water. Scan 200–400 nm.[1]

  • Expectation: Pyrazines typically absorb at 260–270 nm (

    
     transition).[1]
    
  • Critical: Do not use 210 nm if using carboxylic acid modifiers or buffers, as background noise will reduce sensitivity.[1]

Step 2: Initial Screening Condition (The "Scout" Run)

Do not start with a standard C18 gradient (5-95%). Start with a Polar-Embedded phase to ensure retention.[1]

  • Column: Waters SymmetryShield RP18 or Agilent ZORBAX Bonus-RP (3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][4][5][6][7]

  • Gradient: 0% B hold for 2 min, then 0-30% B over 10 min.

    • Note: Pyrazine ethanol is polar; it will elute early.[1] High %B is unnecessary and only wastes solvent.[1]

Step 3: Optimization
  • If Tailing persists: Add 5% Methanol to Mobile Phase A (helps wet the surface) or switch to a charged-surface hybrid column (e.g., Waters CSH C18) which uses a low-level positive surface charge to repel the basic pyrazine [1].

  • If Retention is < 2 min: Switch to HILIC mode.

    • HILIC Conditions: Bare Silica column.[1] 95% ACN / 5% Buffer (10mM Ammonium Acetate pH 5.8).[1] Gradient: 95% -> 80% ACN.[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • Gritti, F., & Guiochon, G. (2012).[1] Separation of basic compounds on modern reversed-phase columns. LCGC North America.[1] Link

  • Waters Corporation. (2020).[1][8] Strategies for the Separation of Polar Compounds. Application Note. Link

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

Sources

Troubleshooting

Resolving solubility issues with 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Topic: 2-(5-Methylpyrazin-2-yl)ethan-1-ol Executive Summary You are likely encountering issues with 2-(5-Methylpyrazin-2-yl)ethan-1-ol "oiling out" in aqueous buffers or precipitating upon dilution from DMSO stocks. This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Executive Summary

You are likely encountering issues with 2-(5-Methylpyrazin-2-yl)ethan-1-ol "oiling out" in aqueous buffers or precipitating upon dilution from DMSO stocks. This molecule presents a unique physicochemical duality: it possesses a polar hydroxyethyl tail and a weakly basic, aromatic pyrazine core.[1]

While theoretically water-soluble, its behavior is governed by a delicate balance between hydrogen bonding and lipophilic pi-stacking .[1] This guide moves beyond basic solubility data to provide field-proven protocols for stabilizing this compound in biological assays and formulation vehicles.

Module 1: The Physicochemical Reality

Understanding why your standard protocols are failing.

The pyrazine ring is electron-deficient and a very weak base (


).[1] Unlike pyridines (

), you cannot solubilize this molecule by simply adjusting the pH to 7.4 or slightly acidic conditions. At physiological pH, it remains neutral.[1]
  • The Trap: Users often assume that because it contains nitrogen, it will form stable salts in mild buffers.[1] It does not.

  • The Phenomenon: In high-salt buffers (like PBS or Krebs), the "Salting Out" effect drives the neutral molecule out of solution, causing it to form a separate liquid phase (oiling out) rather than a solid precipitate.[1]

Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: Define Application Stock High Conc. Stock (>100 mM) Start->Stock BioAssay Biological Assay (uM - mM range) Start->BioAssay Formulation In Vivo / Formulation Start->Formulation DMSO DMSO (Preferred) Stable, hygroscopic Stock->DMSO Standard Ethanol Ethanol (Alternative) Evaporation risk Stock->Ethanol DMSO intolerant DirectDil Direct Dilution Risk: Shock Precip. BioAssay->DirectDil StepDown Serial Step-Down (See Protocol A) BioAssay->StepDown AqBuffer Aqueous Buffer Risk: Oiling Out Formulation->AqBuffer CoSolvent Co-Solvent System (PEG400 / HP-b-CD) Formulation->CoSolvent

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Module 2: Stock Solution Protocols
Protocol A: Preparation of Stable Stock (100 mM)

Target: Long-term storage without degradation or water absorption.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1]

    • Why: It disrupts pyrazine-pyrazine stacking interactions effectively.[1]

  • Procedure:

    • Weigh the specific amount of 2-(5-Methylpyrazin-2-yl)ethan-1-ol.

    • Add DMSO to 80% of the target volume.[1]

    • Vortex vigorously for 30 seconds. Note: If the compound is a viscous oil, warm the DMSO to 37°C prior to addition.[1]

    • Bring to final volume.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C.

    • Warning: Pyrazines can be hygroscopic.[1] Repeated freeze-thaw cycles introduce water, which lowers solubility and promotes hydrolysis.[1]

Protocol B: The "Step-Down" Dilution Method

Target: Preventing precipitation when moving from 100% DMSO to Aqueous Media.[1]

The Error: Injecting 10 µL of 100 mM stock directly into 10 mL of PBS.[1] This creates a local zone of supersaturation, causing immediate "crashing out."[1]

The Fix:

  • Intermediate Step: Dilute stock 1:10 in pure ethanol or PEG-400 first.[1]

  • Final Step: Dilute this intermediate slowly into the vortexing aqueous buffer.

Module 3: Aqueous Formulation & Troubleshooting

When simple buffers fail, use the Co-Solvent Compatibility Matrix below to stabilize the compound in solution.

Additive ClassRecommended ReagentConcentration RangeMechanism of Action
Cyclodextrins HP-β-CD (Hydroxypropyl-beta-cyclodextrin)10% - 20% (w/v)Encapsulates the lipophilic pyrazine ring, exposing the polar tail. Most effective.
Surfactants Tween 80 / Polysorbate 800.1% - 0.5%Prevents aggregation of micro-droplets (oiling out).[1]
Polymers PEG 4005% - 10%Increases solvent viscosity and disrupts water lattice structure.[1]
Cosolvents Ethanol / Propylene Glycol< 5%Reduces polarity of the bulk solvent.[1]
Workflow: Rescuing a "Crashed" Experiment

If you observe turbidity or oil droplets in your assay plate:

RescueProtocol Detect Turbidity Detected Heat Sonication (Bath) 40°C, 5 mins Detect->Heat Check Clear? Heat->Check Success Proceed (Unstable) Check->Success Yes Fail Add 20% HP-b-CD Check->Fail No ReHeat Re-Sonicate Fail->ReHeat

Figure 2: Emergency protocol for resolubilizing precipitated compound in-situ.

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 5.0, but it still won't dissolve. Why? A: As noted in Module 1, the pyrazine nitrogen is extremely weakly basic (


).[1] You would need to drop the pH to near 0 (using strong HCl) to protonate it significantly.[1] This is incompatible with biological assays.[1] Stop adjusting pH; focus on cyclodextrins  or PEG  cosolvents instead [1].[1]

Q2: The compound looks like a yellow oil at the bottom of my flask. Is it impure? A: Not necessarily.[1] This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the concentration exceeds the solubility limit in that specific buffer, but the melting point of the hydrated compound is below room temperature.[1]

  • Fix: Add 10-20% HP-β-Cyclodextrin to the buffer before adding the compound. This creates inclusion complexes that prevent phase separation [2].[1]

Q3: Can I use DMSO concentrations higher than 1% in cell culture? A: Generally, no.[1] Most mammalian cells show toxicity above 0.5% - 1.0% DMSO.[1] If solubility limits you to low concentrations, switch to a PEG 400 (5%) + Tween 80 (0.1%) system, which is often better tolerated up to higher percentages depending on the cell line.[1]

Q4: My stock solution turned dark brown after a month. Is it safe to use? A: Discard it. Pyrazine derivatives are susceptible to oxidation and polymerization, especially at the "benzylic-like" methyl position or the alcohol group.[1]

  • Prevention:[1] Always store under inert gas (Nitrogen/Argon) and protect from light.[1]

References
  • Jain, K. S., et al. (2006).[1] "Pyrazine: The forgotten heterocyclic ring."[1] Journal of Medicinal Chemistry. (Note: General reference for pyrazine chemistry properties).

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • FDA Class 3 Solvents. (2021). "Q3C(R8) Impurities: Guidance for Solvents." ICH Guidelines.

(Disclaimer: This guide is for research purposes only. Always consult the specific SDS for safety information.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-(5-Methylpyrazin-2-yl)ethan-1-ol

This guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation for 2-(5-Methylpyrazin-2-yl)ethan-1-ol , a critical heterocyclic intermediate often used in fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation for 2-(5-Methylpyrazin-2-yl)ethan-1-ol , a critical heterocyclic intermediate often used in fragment-based drug discovery (FBDD) and coordination chemistry.[1]

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Structural Context

The pyrazine ring is an electron-deficient aromatic system.[2] The introduction of an electron-donating methyl group at position 5 and a hydroxyethyl chain at position 2 creates a specific push-pull electronic environment. Correctly interpreting the NMR spectrum of this molecule requires distinguishing it from common regioisomeric byproducts (e.g., the 2,6-isomer) and understanding solvent-dependent behaviors of the hydroxyl moiety.[1]

The Target Molecule[3]
  • IUPAC Name: 2-(5-Methylpyrazin-2-yl)ethan-1-ol[1]

  • Core Scaffold: 2,5-Disubstituted Pyrazine[1][3][4]

  • Key Functional Groups: Pyrazine nitrogen lone pairs, Methyl group (C5), Primary Alcohol (C2-chain).[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility and spectral fidelity, the choice of solvent is not merely logistical but analytical.

Solvent Comparison: CDCl₃ vs. DMSO-d₆
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Exchangeable Protons (-OH) Appears as a broad singlet (variable shift).[1] Exchange is fast; coupling to adjacent CH₂ is usually lost.Appears as a sharp triplet (approx.[2] 4.6 ppm). Exchange is slow; ³J coupling is visible.[2]Primary Choice for full characterization.
Solubility Good, but may require slight warming.[2]Excellent.Use DMSO for polar intermediates.[2]
Water Peak ~1.56 ppm (distinct from signals).[1][2]~3.33 ppm (can overlap with CH₂ signals).[1]Use dry DMSO ampoules to avoid water overlap.
Preparation Workflow
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (recommended for structure confirmation) or CDCl₃ (for routine purity checks).

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for resolution of long-range coupling).[2]

  • Reference: Calibrate to residual solvent peak (DMSO-d₆ quintet at 2.50 ppm).

Spectral Analysis & Assignment (The Core)

Predicted Chemical Shifts & Multiplicity (in DMSO-d₆)

The following data synthesizes established pyrazine shift values and substituent effects.

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
H-3 Aromatic8.35 – 8.45 Singlet (d)1H

Deshielded by two adjacent nitrogens.[1] Positioned ortho to the alkyl chain.[2]
H-6 Aromatic8.30 – 8.40 Singlet (d)1H

Deshielded; ortho to the methyl group.[2] Often slightly upfield of H-3 due to Methyl's +I effect.
-OH Hydroxyl4.60 – 4.70 Triplet1H

Visible only in DMSO.[2] Triplet indicates coupling to CH₂-OH .
CH₂-O Methylene3.70 – 3.80 Quad/Multiplet2H

Deshielded by oxygen.[2] Appears as a quartet if coupled to both CH₂ and OH.[2]
Py-CH₂ Methylene2.85 – 2.95 Triplet2H

Benzylic-like position.[2] Coupled only to the adjacent methylene.
-CH₃ Methyl2.45 – 2.50 Singlet3H-Distinct singlet.[2] May overlap with DMSO solvent peak (2.50 ppm); check 2D HSQC.

*Note: Pyrazine ring protons in 2,5-substitution often appear as singlets due to the very small para-coupling (


 Hz).[1][2] High-field instruments (600 MHz+) may resolve this as a fine doublet.
Key Diagnostic Signals[2]
  • The "Para" Singlets: Unlike pyridine, where coupling is distinct (

    
     Hz), the 2,5-pyrazine protons appear as two distinct singlets.[1][2] This is the primary fingerprint  for the 2,5-substitution pattern.
    
  • The Ethanol Chain: Look for the

    
     (or 
    
    
    
    in DMSO) system.[2] The triplet at ~2.9 ppm is diagnostic for the alkyl group attached to the electron-deficient ring.

Comparative Analysis: Distinguishing Regioisomers

A common synthetic pitfall is the formation of the 2,6-isomer or 2,3-isomer. Here is how to distinguish them objectively.

Scenario A: Target (2,5-Isomer) vs. 2,6-Isomer
  • Symmetry: Both isomers have protons that are not chemically equivalent, but the electronic environment differs.[2]

  • NOE (Nuclear Overhauser Effect) - The Definitive Test:

    • Experiment: Irradiate the Methyl singlet (~2.5 ppm).

    • 2,5-Isomer: You will observe NOE enhancement only on H-6 (the proton ortho to the methyl). H-3 is too far away.

    • 2,6-Isomer: You will observe NOE enhancement on H-3/5 (both are meta to methyl, but in 2,6-arrangement, the geometry is different).[1] Crucially, in the 2,6-isomer, the CH2-chain is adjacent to the other nitrogen, creating a different NOE pattern for the chain protons.[1]

Scenario B: Target vs. 2,3-Isomer
  • Coupling Constants:

    • 2,3-Isomer: The remaining protons are at positions 5 and 6. They are ortho to each other.

    • Observation: You will see two doublets with a characteristic ortho-coupling constant (

      
       Hz).[1][2]
      
    • Target (2,5): Singlets (or negligible coupling).[1][2]

Summary Table: Regioisomer Differentiation

IsomerProton Pattern (Aromatic)Coupling Constant (

)
NOE (Irradiate Methyl)
2,5- (Target) Two Singlets

Hz (Para)
Enhances one aromatic proton (H-6).[1][2]
2,6- Two Singlets

Hz (Meta)
Enhances adjacent aromatic proton.
2,3- Two Doublets

Hz (Ortho)
Enhances adjacent aromatic proton.[1][2]

Visualization: Analytical Workflow

The following diagram outlines the logical decision tree for confirming the structure of 2-(5-Methylpyrazin-2-yl)ethan-1-ol.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (To see OH coupling) Start->Solvent Aromatic Analyze Aromatic Region (8.0 - 8.5 ppm) Solvent->Aromatic Decision1 Multiplicity? Aromatic->Decision1 Doublets Two Doublets (J ~ 2.5 Hz) Decision1->Doublets Ortho Coupling Singlets Two Singlets Decision1->Singlets No Coupling Result_23 Identify as 2,3-Isomer Doublets->Result_23 NOE_Step Run 1D NOE / NOESY (Irradiate Methyl @ 2.5 ppm) Singlets->NOE_Step NOE_Result Enhancement? NOE_Step->NOE_Result Enhance_H6 Enhancement of Single Aromatic Proton (H-6) NOE_Result->Enhance_H6 Yes (H-6) Final CONFIRMED: 2-(5-Methylpyrazin-2-yl)ethan-1-ol Enhance_H6->Final Enhance_Chain Enhancement of Chain Protons (if 2,3)

Caption: Logical workflow for structural verification of 2-(5-Methylpyrazin-2-yl)ethan-1-ol, distinguishing it from common regioisomers.

Troubleshooting & Tips

  • Methyl Overlap: In DMSO-d₆, the methyl signal (~2.45-2.50 ppm) often sits on the "shoulder" of the solvent residual peak (2.50 ppm).[1]

    • Solution: Run the spectrum at a different temperature (e.g., 40°C) to shift the water/exchangeable peaks, or switch to CDCl₃ if NOE is not required.[1][2] Alternatively, use Acetone-d₆ (solvent peak 2.05 ppm) to clear the 2.5 ppm region.[1]

  • Broad OH: If the OH signal is broad or missing in DMSO, the sample is likely "wet" (acidic impurities).[1][2]

    • Solution: Add a single drop of D₂O.[2] The OH peak will disappear, and the adjacent CH₂ multiplet will simplify to a triplet. This confirms the assignment.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org. Chem.1997 , 62, 7512–7515.[1][2][5] Link[1]

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Pyrazine coupling constant data). Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016 .[1][2] (Protocols for NOE and solvent selection). Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. 4th Ed., Springer, 2009 .[1][2] (General tables for heterocyclic shifts). Link[1]

Sources

Comparative

Comparative GC-MS Fragmentation Analysis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Executive Summary & Scientific Context Pyrazine derivatives are ubiquitous across multiple scientific domains, serving as critical pharmacophores in kinase inhibitors and anti-tubercular drugs, as well as key volatile co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Pyrazine derivatives are ubiquitous across multiple scientific domains, serving as critical pharmacophores in kinase inhibitors and anti-tubercular drugs, as well as key volatile compounds in flavor chemistry. Among these, 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 142780-03-8) is a highly valued intermediate. Accurate structural elucidation of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is essential for distinguishing it from its numerous positional isomers. This guide provides an in-depth, objective comparison of its electron ionization (EI) fragmentation patterns against structural alternatives, grounded in validated experimental protocols.

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

In standard 70 eV Electron Ionization (EI) MS, the fragmentation of 2-(5-Methylpyrazin-2-yl)ethan-1-ol is dictated by the thermodynamic stability of the pyrazine core versus the lability of the aliphatic ethanol side chain. Understanding why specific ions form is critical for spectral interpretation:

  • Molecular Ion (m/z 138): The intact radical cation (

    
    ) is observable but rarely the base peak. The presence of the primary alcohol and the benzylic-type carbon makes the molecule highly susceptible to rapid fragmentation.
    
  • 
    -Cleavage (Base Peak, m/z 107):  The most thermodynamically favorable pathway is the 
    
    
    
    -cleavage of the C-C bond in the ethanol moiety. This results in the loss of a hydroxymethyl radical (
    
    
    , 31 Da). The resulting (5-methylpyrazin-2-yl)methyl cation (m/z 107) is exceptionally stable due to resonance delocalization across the pyrazine nitrogen atoms.
  • Dehydration (m/z 120): A secondary diagnostic pathway involves the loss of water (18 Da) from the primary alcohol. This proceeds via a cyclic transition state, yielding a highly conjugated, stable vinylpyrazine radical cation at m/z 120. The thermal stability of such pyrazine ethanols during pyrolysis and fragmentation has been well-documented in foundational organic chemistry studies [1].

  • Ring Fragmentation (m/z 80): Subsequent high-energy breakdown of the m/z 107 ion involves the extrusion of HCN (27 Da) to yield m/z 80, a classic signature of pyrazine ring opening.

Fragmentation M Molecular Ion (M+•) m/z 138 C7H10N2O+• F1 β-Cleavage Ion m/z 107 [C6H7N2]+ M->F1 -*CH2OH (31 Da) F2 Dehydration Ion m/z 120 [C7H8N2]+• M->F2 -H2O (18 Da) F3 Pyrazine Core m/z 80 [C4H4N2]+• F1->F3 -HCN (27 Da)

GC-MS fragmentation pathway of 2-(5-Methylpyrazin-2-yl)ethan-1-ol highlighting primary ions.

Comparative GC-MS Performance: Structural Alternatives

To objectively evaluate the analytical profile of 2-(5-Methylpyrazin-2-yl)ethan-1-ol, it must be compared against its unmethylated precursor, 2-(pyrazin-2-yl)ethan-1-ol , and a highly volatile standard, 2,5-dimethylpyrazine . The differentiation relies heavily on the predictable mass shift in the base peak caused by the methyl substitution.

CompoundMolecular Weight ( g/mol )Base Peak (m/z)Key Diagnostic Ions (m/z)Retention Index (HP-5MS)Primary Application
2-(5-Methylpyrazin-2-yl)ethan-1-ol 138.17107138, 120, 107, 80~1150Drug intermediate, flavor profiling
2-(Pyrazin-2-yl)ethan-1-ol 124.1493124, 106, 93, 80~1020Precursor synthesis
2,5-Dimethylpyrazine 108.14108108, 67, 42~820Roasted flavor additive standard

Note: 2,5-Dimethylpyrazine lacks the ethanol side chain, preventing


-cleavage of a hydroxymethyl group. Consequently, its molecular ion (m/z 108) acts as the base peak, a common trait for short-chain alkylpyrazines found in fermented foods [2].

Validated Experimental Protocol: GC-MS Analysis

To ensure a self-validating analytical system, the following protocol details the optimal parameters for resolving pyrazine ethanols. Every step is designed with built-in causality to prevent common analytical pitfalls.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 10 µg/mL in LC-MS grade dichloromethane (DCM).

  • Causality: Pyrazine ethanols are highly polar. Direct injection in a highly volatile, non-polar solvent like DCM ensures rapid vaporization in the inlet, minimizing thermal degradation before reaching the column.

Step 2: Chromatographic Separation

  • Action: Utilize a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Causality: Free alcohols often exhibit severe peak tailing on standard non-polar (e.g., HP-5MS) columns due to hydrogen bonding with active silanol sites. A polyethylene glycol (PEG) based DB-WAX column mitigates this, providing sharp, Gaussian peaks necessary for accurate integration.

Step 3: Mass Spectrometry Parameters

  • Action: Set Ionization to EI at 70 eV. Maintain the transfer line at 250°C and the ion source at 230°C. Scan range: m/z 35 to 300.

  • Self-Validation Check: Always run a solvent blank prior to the sample. Ensure no siloxane bleed peaks (m/z 73, 207, 281) are present, as these can interfere with the low-mass pyrazine fragments. Additionally, utilize an internal standard (e.g., a deuterated pyrazine) to validate retention time stability.

GCMS_Workflow S1 1. Sample Preparation 10 µg/mL in DCM S2 2. Gas Chromatography Polar DB-WAX Column S1->S2 S3 3. Electron Ionization 70 eV Bombardment S2->S3 S4 4. Mass Analyzer Quadrupole / TOF S3->S4 S5 5. Data Acquisition m/z 35-300 Range S4->S5 C1 Critical: Inlet at 250°C to prevent condensation C1->S2 C2 Critical: Solvent Blank to check siloxane bleed C2->S5

Step-by-step GC-MS analytical workflow for pyrazine derivative characterization.

Data Interpretation & Quality Control

When analyzing the output, the presence of the m/z 107 base peak is the primary diagnostic marker for the 5-methyl substitution on the pyrazine-ethanol scaffold. However, analysts must exercise caution: if comparing 2-(5-Methylpyrazin-2-yl)ethan-1-ol against its positional isomer, 2-(3-Methylpyrazin-2-yl)ethan-1-ol, the EI mass spectra will be nearly indistinguishable.

As extensively noted in peer-reviewed literature, the unambiguous identification of positional isomers of alkylpyrazines by spectral interpretation alone is practically unfeasible [3]. In such scenarios, the self-validating system must incorporate Gas Chromatographic Retention Indices (RIs) . By running a standard alkane series (C8-C20) under identical conditions, the calculated RI can definitively differentiate between ortho, meta, and para-methyl configurations, a technique widely used when monitoring alkylpyrazine levels in complex matrices like processed foods [4].

References

  • Mass spectrometric fragmentation patterns of isomeric 5-methyl-3-alkyl-2-alkenylpyrazines. Journal of Mass Spectrometry. URL:[Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology / PubMed Central. URL:[Link]

  • The Pyrolysis of Pyrazineethanol and 2-Pyridineethanol. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Relationship between Alkylpyrazine and Acrylamide Formation in Potato Chips. Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Validation

FTIR Spectral Analysis of 5-Methyl-2-Pyrazineethanol: A Comparative Technical Guide

This guide details the FTIR spectral analysis of 5-methyl-2-pyrazineethanol (also referred to as 2-(5-methyl-2-pyrazinyl)ethanol), a critical intermediate in pharmaceutical synthesis (e.g., Glipizide) and a high-value fl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral analysis of 5-methyl-2-pyrazineethanol (also referred to as 2-(5-methyl-2-pyrazinyl)ethanol), a critical intermediate in pharmaceutical synthesis (e.g., Glipizide) and a high-value flavor compound.

Executive Summary

5-Methyl-2-pyrazineethanol is a bifunctional pyrazine derivative characterized by an aromatic nitrogen-heterocyclic core and a reactive hydroxyethyl side chain. Its primary industrial utility lies in its role as a precursor for sulfonylurea antidiabetic drugs (e.g., Glipizide) and as a sensory active ingredient (nutty/roasted notes).

This guide compares the FTIR (Fourier Transform Infrared) spectral performance of 5-methyl-2-pyrazineethanol against its structural analogs and alternative analytical techniques (Raman, GC-MS). The data demonstrates that while GC-MS is superior for trace quantification in complex matrices, FTIR offers the most rapid and cost-effective method for raw material identification and functional group verification (specifically the alcohol vs. alkyl distinction).

Molecular Profile & Context[1][2][3][4]

FeatureSpecification
Compound Name 5-Methyl-2-pyrazineethanol
IUPAC Name 2-(5-Methylpyrazin-2-yl)ethanol
Structure Pyrazine ring substituted at pos. 2 (-CH₂CH₂OH) and pos. 5 (-CH₃)
Key Functionality Primary Alcohol (-OH), Aromatic Heterocycle (C=N)
Physical State Viscous liquid or low-melting solid (approx. MP 40–50°C)
Application Glipizide intermediate; Flavoring agent (roasted/nutty)

FTIR Spectral Profiling (Product Performance)

The "performance" of FTIR for this molecule is defined by its ability to resolve the hydroxyethyl side chain from the aromatic core. The following band assignments constitute the unique spectral fingerprint.

Table 1: Critical FTIR Band Assignments
Frequency (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
3200 – 3400 O-H (Alcohol)Stretching (Broad)High: Confirms the presence of the ethanol side chain. Distinguishes from non-hydroxylated analogs (e.g., 2-ethyl-5-methylpyrazine).
3010 – 3060 C-H (Aromatic)Stretching (Weak)Medium: Indicates the presence of the pyrazine ring protons.
2850 – 2960 C-H (Aliphatic)Stretching (Sym/Asym)Medium: Corresponds to the -CH₃ and -CH₂- groups.
1520 – 1580 C=N / C=C (Ring)Ring StretchingHigh: Characteristic "breathing" modes of the pyrazine heterocycle.
1400 – 1480 C-H (Methylene)Bending (Scissoring)Low: Overlap between methyl and methylene deformations.
1040 – 1080 C-O (Primary Alcohol)Stretching (Strong)Critical: Confirms the primary alcohol type (-CH₂OH).
800 – 900 C-H (Ring)Out-of-plane BendingHigh: Fingerprint region specific to 2,5-disubstitution pattern.

Comparative Analysis: Alternatives & Performance

Comparison A: FTIR vs. Structural Analogs (Specificity)

In a QC setting, the risk of confusion lies with structural analogs used in similar flavor/synthesis workflows.

AnalyteKey Spectral Difference (vs. 5-methyl-2-pyrazineethanol)
2-Ethyl-5-methylpyrazine Absence of O-H band (3300 cm⁻¹) and C-O band (1050 cm⁻¹). This is the primary "Pass/Fail" differentiator.
5-Methylpyrazine-2-carboxylic acid Presence of a strong C=O Carbonyl stretch (1680–1720 cm⁻¹) and broad O-H (acidic) distinct from the alcoholic O-H.
2-Methylpyrazine Simpler fingerprint; lacks the aliphatic chain modes (methylene scissoring) and O-H stretch.
Comparison B: FTIR vs. Alternative Techniques (Workflow Efficiency)
FeatureFTIR (ATR) Raman Spectroscopy GC-MS
Sample Prep None (Direct liquid/solid)None (Direct through glass)Dissolution/Extraction required
Speed < 1 minute< 1 minute15–30 minutes
Water Tolerance Low (Water masks OH region)High (Water is weak scatterer)High (Solvent extraction)
Specificity Functional Group ID (Excellent)Skeletal/Ring ID (Excellent)Molecular Weight/Structure (Definitive)
Cost per Run LowLowHigh
Best For... Raw Material ID / Purity Aqueous Solutions / Polymorphs Complex Mixtures / Trace Analysis

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a publication-quality spectrum of 5-methyl-2-pyrazineethanol for purity verification.

Prerequisites:

  • FTIR Spectrometer (e.g., Nicolet iS50, Bruker Tensor).

  • ATR Accessory (Diamond or ZnSe crystal).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Initialization:

    • Power on the FTIR and allow the source to stabilize (15–30 mins).

    • Set parameters: Resolution 4 cm⁻¹ , Scans 32 , Range 4000–600 cm⁻¹ .

  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect an air background spectrum.

  • Sample Loading:

    • If Liquid: Pipette 10–20 µL of 5-methyl-2-pyrazineethanol directly onto the crystal center.

    • If Solid: Place ~5 mg of sample on the crystal. Lower the pressure clamp until the force gauge registers optimum contact.

  • Data Acquisition:

    • Collect the sample spectrum.[1]

    • Self-Validation Check: Ensure the O-H band at ~3300 cm⁻¹ has an absorbance between 0.1 and 1.0 A. If saturated (>1.5 A), reduce sample thickness (for transmission) or check ATR contact.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Perform Baseline Correction (Rubberband method).

    • Identify peak positions using the "Peak Pick" algorithm (Threshold: 5%).

Visualization of Analytical Logic

Diagram 1: Analytical Workflow for Pyrazine Identification

This diagram illustrates the decision process for selecting FTIR over other techniques.

AnalyticalWorkflow Sample Unknown Pyrazine Sample State Physical State? Sample->State Matrix Matrix Type? State->Matrix Pure Liquid/Solid GCMS GC-MS (Best for Mixtures/Trace) State->GCMS Volatile Mixture FTIR FTIR (ATR) (Best for Pure Raw Material) Matrix->FTIR Dry / Organic Raman Raman (Best for Aqueous/Glass Vials) Matrix->Raman Aqueous / Sealed Result Confirmed Identity FTIR->Result ID via OH & Fingerprint Raman->Result ID via Ring Modes

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample state and matrix.

Diagram 2: Spectral Decision Tree (Identity Verification)

This logic flow confirms the specific identity of 5-methyl-2-pyrazineethanol against analogs.

SpectralLogic Start Analyze Spectrum (4000 - 600 cm-1) CheckOH Broad Band @ 3200-3400 cm-1? Start->CheckOH NoOH Not an Alcohol (Likely Alkyl Pyrazine) CheckOH->NoOH No YesOH Alcohol Present CheckOH->YesOH Yes CheckCO Strong Band @ 1700 cm-1? YesOH->CheckCO YesCO Carboxylic Acid / Ester (e.g., 5-methylpyrazine-2-carboxylic acid) CheckCO->YesCO Yes NoCO Confirm C-O @ 1050 cm-1 CheckCO->NoCO No Final Confirmed: 5-Methyl-2-Pyrazineethanol NoCO->Final

Caption: Step-by-step spectral interpretation logic to distinguish 5-methyl-2-pyrazineethanol from common analogs.

References

  • National Institute of Standards and Technology (NIST). Pyrazine, 2-ethyl-5-methyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: (5-Methylpyrazin-2-yl)methanol (Analog Reference). National Library of Medicine. Available at: [Link]

  • The Good Scents Company. 2-ethyl-5-methyl pyrazine Flavor Profile and Properties.[2] Available at: [Link]

  • SpectraBase. Ethanol FTIR Spectrum (Reference for Hydroxyethyl Side Chain). John Wiley & Sons.[3] Available at: [Link]

Sources

Comparative

A Comparative Guide for the Scientific Professional: 2-(5-Methylpyrazin-2-yl)ethan-1-ol versus 2-Pyrazineethanol

In the realm of heterocyclic chemistry, pyrazine derivatives are of paramount importance, serving as foundational scaffolds in medicinal chemistry and as key components in the flavor and fragrance industry. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of heterocyclic chemistry, pyrazine derivatives are of paramount importance, serving as foundational scaffolds in medicinal chemistry and as key components in the flavor and fragrance industry. This guide provides an in-depth technical comparison of two closely related pyrazine alcohols: 2-(5-Methylpyrazin-2-yl)ethan-1-ol and its parent compound, 2-Pyrazineethanol. We will explore their synthesis, physicochemical properties, and potential applications, offering a comparative analysis to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 5-position of the pyrazine ring in 2-(5-Methylpyrazin-2-yl)ethan-1-ol introduces subtle yet significant alterations to its physicochemical properties when compared to 2-Pyrazineethanol. These differences can influence solubility, reactivity, and biological interactions.

Property2-(5-Methylpyrazin-2-yl)ethan-1-ol2-Pyrazineethanol
CAS Number 108333-33-96705-31-3[1]
Molecular Formula C7H10N2OC6H8N2O[1]
Molecular Weight 138.17 g/mol 124.14 g/mol [1]
Boiling Point Not availableNot available
Appearance Not availableNot available
Solubility Not availableNot available

Synthesis Strategies: A Tale of Two Pyrazines

The synthesis of these pyrazineethanols typically involves the functionalization of a pre-existing pyrazine ring. Grignard reactions are a common and effective method for introducing the ethanol side chain.

Synthesis of 2-Pyrazineethanol

A prevalent method for the synthesis of 2-Pyrazineethanol involves the reaction of a Grignard reagent derived from a halomethylpyrazine with formaldehyde.

G 2-Chloromethylpyrazine 2-Chloromethylpyrazine Pyrazin-2-ylmethylmagnesium_chloride Pyrazin-2-ylmethylmagnesium chloride 2-Chloromethylpyrazine->Pyrazin-2-ylmethylmagnesium_chloride Mg, THF 2-Pyrazineethanol 2-Pyrazineethanol Pyrazin-2-ylmethylmagnesium_chloride->2-Pyrazineethanol 1. Formaldehyde 2. H3O+ G 2-Chloromethyl-5-methylpyrazine 2-Chloromethyl-5-methylpyrazine 5-Methylpyrazin-2-ylmethylmagnesium_chloride (5-Methylpyrazin-2-yl)methylmagnesium chloride 2-Chloromethyl-5-methylpyrazine->5-Methylpyrazin-2-ylmethylmagnesium_chloride Mg, THF 2-5-Methylpyrazin-2-ylethan-1-ol 2-(5-Methylpyrazin-2-yl)ethan-1-ol 5-Methylpyrazin-2-ylmethylmagnesium_chloride->2-5-Methylpyrazin-2-ylethan-1-ol 1. Ethylene oxide 2. H3O+

Sources

Validation

Purity assessment methods for 2-(5-Methylpyrazin-2-yl)ethan-1-ol

An Authoritative Guide to Purity Assessment Methods for 2-(5-Methylpyrazin-2-yl)ethan-1-ol As drug development and synthetic flavor chemistry advance, the rigorous purity assessment of functionalized heteroaromatics like...

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Guide to Purity Assessment Methods for 2-(5-Methylpyrazin-2-yl)ethan-1-ol

As drug development and synthetic flavor chemistry advance, the rigorous purity assessment of functionalized heteroaromatics like 2-(5-Methylpyrazin-2-yl)ethan-1-ol (CAS: 142780-03-8) becomes critical. This compound presents a unique analytical challenge: it combines a basic, UV-active pyrazine ring with a polar, hydrogen-bonding aliphatic alcohol side chain.

This guide objectively compares the three primary analytical modalities—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—detailing the physicochemical causality behind method selection and providing self-validating experimental protocols.

Physicochemical Profiling & Method Selection Causality

To design a robust purity assay, we must first deconstruct the analyte's molecular behavior:

  • Volatility vs. Polarity: Alkylpyrazines are inherently volatile, making them traditional candidates for GC analysis[1]. However, the addition of the terminal ethanol group significantly increases polarity and the potential for hydrogen bonding. On standard non-polar GC columns, this leads to severe peak tailing. Therefore, if GC is utilized, a polar stationary phase (e.g., PEG/DB-WAX) is strictly required[2].

  • Chromophoric Activity: The pyrazine conjugated system exhibits strong ultraviolet absorption, typically maximizing around 270 nm[1]. This makes UV-coupled HPLC an exceptionally sensitive technique for detecting related synthetic impurities[3].

  • Reference Standard Availability: In early-stage development, acquiring a highly pure (>99.5%) reference standard of the exact analyte is often impossible. Here, qNMR bypasses the need for an identical standard by relying on the fundamental physics of nuclear spin, offering absolute quantification via an internal calibrant[4].

PurityWorkflow Start Analyze 2-(5-Methylpyrazin-2-yl)ethan-1-ol Q1 Need absolute purity without reference standard? Start->Q1 qNMR qNMR Analysis (Internal Calibrant) Q1->qNMR Yes Q2 Targeting volatile impurities or residual solvents? Q1->Q2 No GC GC-FID / GC-MS (Polar Capillary Column) Q2->GC Yes HPLC RP-HPLC-UV (C18 Column, 270 nm) Q2->HPLC No (General/Non-volatile)

Decision workflow for selecting the optimal purity assessment method for the target analyte.

Methodological Comparison & Self-Validating Protocols

A. Reversed-Phase HPLC-UV (RP-HPLC)

The Causality: HPLC is optimal for non-volatile impurities and degradation products[5]. Because the basic pyrazine nitrogens can interact with unendcapped silanols on silica-based columns (causing tailing), an acidic mobile phase (0.1% Formic Acid) is used to protonate the silanols and ensure sharp peak symmetry[3].

Self-Validating Protocol:

  • System Preparation: Equip the LC with a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to handle the polar ethanol side chain without phase collapse.

  • Mobile Phase:

    • Channel A: 0.1% Formic acid in ultra-pure water.

    • Channel B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Start at 5% B (hold 2 min) to retain the polar analyte, ramp to 60% B over 15 min to elute non-polar impurities, then flush at 95% B. Flow rate: 1.0 mL/min.

  • Detection: Set UV wavelength to 270 nm[1].

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution 5 times. Validation Gate: The system is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.

  • Analysis: Inject a blank (diluent) to confirm no carryover, followed by the sample. Calculate purity via area normalization (% Area).

B. Capillary Gas Chromatography (GC-FID)

The Causality: GC provides superior theoretical plate counts for separating structurally similar volatile isomers[5]. To counteract the hydrogen-bonding potential of the -OH group, a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is selected. This matches the analyte's polarity, preventing irreversible adsorption and peak distortion[2].

Self-Validating Protocol:

  • System Preparation: Install a DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm). Use high-purity Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Injection Parameters: Set the inlet to 250°C. Use a split ratio of 50:1 to prevent column overloading, which causes fronting in GC.

  • Temperature Program: Initial temp 80°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min). This ensures the volatile pyrazine elutes cleanly while baking off heavier impurities.

  • Detection: Flame Ionization Detector (FID) set to 260°C.

  • System Suitability Test (SST): Inject a resolution mixture containing 2-(5-Methylpyrazin-2-yl)ethan-1-ol and a closely eluting isomer (e.g., 2-(6-Methylpyrazin-2-yl)ethan-1-ol). Validation Gate: Baseline resolution (

    
    ) must be achieved before proceeding.
    
C. Quantitative NMR (qNMR)

The Causality: qNMR is the definitive technique for absolute mass fraction purity. It exploits the principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[4]. It requires no reference standard of the analyte, relying instead on a highly pure, structurally unrelated internal calibrant (IC)[6].

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90° for maximum signal[4].

  • Relaxation Delay (

    
    ):  This is the most critical parameter. Set 
    
    
    
    to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds) to ensure complete magnetization recovery.
  • System Suitability Test (SST): Process the Free Induction Decay (FID). Validation Gate: The Signal-to-Noise (S/N) ratio of the integrated peaks must exceed 250:1 to guarantee integration errors remain below 1%[7].

  • Calculation: Calculate absolute purity using the mass, molecular weights, number of protons, and integrated areas of the analyte versus the calibrant[7].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies when applied to pyrazine derivatives.

Performance MetricRP-HPLC-UVGC-FID (DB-WAX)1H qNMR
Primary Output Relative Purity (% Area)Relative Purity (% Area)Absolute Purity (% Mass)
Analyte Suitability Polar, non-volatile, UV-activeVolatile, thermally stableAny soluble compound
Resolution Power High (Good for degradants)Very High (Good for isomers)Moderate (Requires clear peaks)
Reference Standard Required for exact quantitationRequired for exact quantitationNot Required (Uses IC)
Typical Run Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
LOD / Sensitivity ~0.01 - 0.05%~0.01%~0.5 - 1.0%
Destructive? YesYesNo (Sample recoverable)

Conclusion & Recommendations

For the routine batch-to-batch consistency testing of 2-(5-Methylpyrazin-2-yl)ethan-1-ol, RP-HPLC-UV remains the workhorse due to its automation capabilities and high sensitivity to chromophoric impurities. GC-FID serves as a vital orthogonal method, specifically required if volatile synthetic byproducts or residual solvents are suspected.

However, for establishing the primary reference standard characterization, regulatory submissions, or when authentic reference materials are unavailable, qNMR is the undisputed gold standard, providing metrologically traceable absolute quantification.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology. Available at:[Link]

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate. Available at:[Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at:[Link]

Sources

Comparative

Reference standards for 2-(5-Methylpyrazin-2-yl)ethan-1-ol analysis

Comparative Guide: Reference Standards for 2-(5-Methylpyrazin-2-yl)ethan-1-ol Executive Summary: The "Purity Gap" in Pyrazine Analysis 2-(5-Methylpyrazin-2-yl)ethan-1-ol (often an intermediate or process impurity in the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for 2-(5-Methylpyrazin-2-yl)ethan-1-ol

Executive Summary: The "Purity Gap" in Pyrazine Analysis

2-(5-Methylpyrazin-2-yl)ethan-1-ol (often an intermediate or process impurity in the synthesis of Sulfonylurea drugs like Glipizide ) presents a specific analytical challenge. As a small, polar, nitrogen-containing heterocycle, it is hygroscopic and prone to salt formation.[1][2]

In drug development, researchers often face a critical choice between two types of reference standards:

  • Primary Standards (qNMR-Certified): Characterized by absolute methods (qNMR) and mass balance (TGA/KF).

  • Working Standards (HPLC-Derived): Characterized primarily by chromatographic purity (Area %).

The Core Thesis: Relying solely on HPLC-derived standards for this molecule typically results in a 5–12% potency error .[1][2] HPLC Area% "sees" the UV-active pyrazine ring but is blind to the significant water and inorganic salt load often carried by this polar molecule. This guide compares these standards to prevent costly Out-of-Specification (OOS) investigations.

Comparative Analysis: qNMR-Certified vs. HPLC-Derived

The following table contrasts the two standard grades based on experimental performance.

FeatureGrade A: Primary Standard (qNMR) Grade B: Working Standard (HPLC)
Method of Assignment Absolute Quantification (1H-qNMR) adjusted for volatiles (KF/GC) and residue (ROI).[1][2][3]Relative Response (HPLC-UV Area %) assuming 100% response factor.
Purity Definition Mass Fraction (% w/w). Represents the actual amount of molecule in the vial.Chromatographic Purity (% Area). Represents the ratio of the main peak to UV-active impurities.
Detection Scope Universal (Proton counting).[1][2] Detects water, solvents, and salts implicitly via mass balance.[1]Selective (UV Absorption).[1][2] Blind to moisture, inorganic salts, and non-UV impurities.[1][2]
Typical Uncertainty Low (± 0.5%).[1][2] Traceable to NIST/BIPM via Internal Standard.[1][2]High (Unknown).[1][2] Often overestimates purity (e.g., claims 99% when actual is 92%).[1][2]
Regulatory Use Mandatory for GMP release testing, pivotal tox studies, and calculation of Response Factors (RRF).[1]Acceptable only for early-stage qualitative ID or system suitability (retention time checks).[1][2][3]

Technical Deep Dive: The Protocols

To validate the comparison above, I am providing the specific methodologies used to characterize this pyrazine alcohol.

Protocol A: The "Gold Standard" (qNMR)

Objective: Determine absolute mass purity (Assay).[1]

  • Principle: 1H-qNMR compares the integration of the analyte's specific protons against a NIST-traceable internal standard (IS).[1][2][3]

  • Internal Standard Selection: Maleic Acid (Traceable CRM).[1][2]

    • Reasoning: Maleic acid has a distinct singlet (~6.3 ppm) that does not overlap with the pyrazine aromatic protons (8.0–8.5 ppm) or the ethyl side chain.[1]

  • Solvent: Deuterated DMSO (

    
    ).
    
    • Reasoning: Ensures full solubility of both the polar pyrazine alcohol and the Maleic acid.

  • Workflow:

    • Weigh ~10 mg of Sample and ~10 mg of Maleic Acid (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL

      
      .
      
    • Acquire spectrum (d1 > 30s to ensure full relaxation of protons).[1][2]

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][3]
      
Protocol B: The "Trap" (HPLC-UV)

Objective: Determine chromatographic purity (often mistaken for assay).[1][2][3]

  • Column: C18 Base-Deactivated (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Reasoning: Pyrazines are basic.[1][2] Standard silica columns cause peak tailing due to silanol interactions.[1][2] Base-deactivated stationary phases improve peak shape.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0)[1][2][3]

    • B: Acetonitrile[1][2]

    • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 270 nm (Pyrazine

    
    ).[1][2][3]
    
  • The Flaw: This method will show a single sharp peak (99.5% Area).[1][2] However, it fails to detect the 6% water content (hygroscopic nature) and 2% residual inorganic salts from the reduction step in synthesis.

Visualization of the Workflow

The following diagram illustrates the hierarchy of characterization and why the "Mass Balance" approach (Grade A) is the only self-validating system.

ReferenceStandardWorkflow cluster_Analysis Characterization Pathways RawMaterial Crude 2-(5-Methylpyrazin-2-yl)ethan-1-ol Purification Prep-HPLC / Crystallization RawMaterial->Purification HPLC HPLC-UV Analysis (Protocol B) Purification->HPLC qNMR 1H-qNMR (Protocol A) + Internal Standard Purification->qNMR KF Karl Fischer (Water Content) Purification->KF ROI Residue on Ignition (Inorganics) Purification->ROI Result_Bad Result: 99.5% Area (Ignores Water/Salts) HPLC->Result_Bad Overestimation Risk Decision Regulatory Decision Result_Bad->Decision Risk of OOS Result_Good Result: 91.2% w/w (True Mass Fraction) qNMR->Result_Good KF->Result_Good ROI->Result_Good Result_Good->Decision Compliant

Figure 1: The Characterization Workflow. Note how HPLC (Red path) bypasses impurity quantification (water/salts), leading to overestimated purity values, whereas the qNMR/Mass Balance approach (Green path) accounts for all mass.[2]

Strategic Recommendations (The Decision Matrix)

When should you use which standard?

  • Use Grade B (HPLC Working Standard) When:

    • Performing System Suitability Tests (SST) to check column performance (resolution, tailing factor).

    • Confirming Retention Time (RT) identification.[1][2]

    • Why? It is cheaper (~

      
      500/mg) and sufficient for qualitative checks.[1][2]
      
  • Use Grade A (qNMR Primary Standard) When:

    • Calculating Relative Response Factors (RRF) for impurity quantification in the drug substance (Glipizide).

    • Releasing GMP batches.[1][2]

    • Why? If you use a 99% (HPLC) standard that is actually 91% (qNMR), you will systematically underestimate the impurity levels in your drug product by ~8%, potentially violating ICH Q3A reporting thresholds [1].[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1][2] Impurities in New Drug Substances Q3A(R2).[1][2][4][5] International Council for Harmonisation.[1][2][5][6][7] [Link]

  • Holzgrabe, U., et al. (2005).[1][2] Quantitative NMR spectroscopy—Applications in drug analysis.[1][2][8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

  • FDA Guidance for Industry. (2000).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][10][11] U.S. Food and Drug Administration.[1][2][4] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Retention Times of Methylpyrazine Alcohols in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals In the intricate world of flavor chemistry, pharmaceutical analysis, and metabolomics, the unambiguous identification of isomeric compounds is a paramount c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, pharmaceutical analysis, and metabolomics, the unambiguous identification of isomeric compounds is a paramount challenge. Methylpyrazine alcohols, a class of compounds significant for their sensory properties in foods and as potential impurities or metabolites in pharmaceutical products, present a classic analytical hurdle. Their positional isomers often yield nearly identical mass spectra, making their differentiation by mass spectrometry alone a formidable task. This guide, written from the perspective of a seasoned application scientist, provides an in-depth technical comparison and robust methodologies for validating the gas chromatographic retention times of methylpyrazine alcohols, ensuring the accuracy and reliability of your analytical data.

The Analytical Imperative: Beyond Mass Spectra

Gas chromatography coupled with mass spectrometry (GC-MS) is the workhorse for the analysis of volatile and semi-volatile compounds like methylpyrazine alcohols.[1] While mass spectrometry provides invaluable structural information, the similarity in fragmentation patterns among isomers necessitates a secondary, orthogonal confirmation of identity. This is where gas chromatographic retention time (t_R), and more specifically, the Kovats retention index (RI), becomes a critical parameter.[2][3] Unlike absolute retention times, which can vary with instrument conditions, retention indices normalize the retention time of an analyte to that of a series of n-alkane standards, providing a more robust and transferable value for compound identification.[4]

However, the reliability of retention indices is contingent on the quality of the reference data and the analytical methodology. Databases of retention indices can be incomplete or contain inconsistencies, underscoring the need for in-house validation and a deep understanding of the chromatographic principles at play.[5]

The Heart of the Separation: Stationary Phase Selection

The choice of the gas chromatographic column, or more specifically its stationary phase, is the most critical factor in achieving the separation of isomeric methylpyrazine alcohols. The polarity of the stationary phase dictates the elution order and resolution of these closely related compounds.

  • Non-polar stationary phases , such as those with a 5% diphenyl / 95% dimethylpolysiloxane composition (e.g., DB-5, HP-5), primarily separate compounds based on their boiling points and van der Waals interactions. For methylpyrazine alcohols, this often results in co-elution or poor resolution of isomers.

  • Polar stationary phases , typically composed of polyethylene glycol (e.g., DB-WAX, SUPELCOWAX 10), offer a different separation mechanism. These phases interact with analytes through dipole-dipole interactions and hydrogen bonding. The hydroxyl group of the methylpyrazine alcohols will strongly interact with the polar stationary phase, leading to significantly longer retention times compared to their non-hydroxylated counterparts and, crucially, providing selectivity between isomers based on the position of the hydroxyl group.

A comparative analysis of retention indices on both polar and non-polar columns is therefore the gold standard for the confident identification of methylpyrazine alcohols.

Experimental Protocol: A Self-Validating System for Retention Time Determination

The following protocol outlines a comprehensive approach to determining and validating the Kovats retention indices of methylpyrazine alcohols. This methodology is designed to be a self-validating system, incorporating best practices to ensure data integrity.

Preparation of Standards and Samples
  • Analyte Standards: Obtain high-purity reference standards of the methylpyrazine alcohols of interest (e.g., 2-(hydroxymethyl)pyrazine, 2-(1-hydroxyethyl)pyrazine, 2-methyl-3-(hydroxymethyl)pyrazine). Prepare individual stock solutions in a high-purity solvent such as methanol or dichloromethane.

  • n-Alkane Standard Mixture: Prepare a homologous series of n-alkanes (e.g., C8-C20) in a volatile solvent like hexane. The concentration should be sufficient to yield sharp, symmetrical peaks. This mixture is essential for the calculation of Kovats retention indices.

  • Internal Standard (Optional but Recommended): The use of a deuterated internal standard (e.g., 2-Methylpyrazine-d6) can correct for variations in injection volume and instrument response, improving the precision of quantitative analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

The following table provides recommended starting parameters for the GC-MS analysis. These should be optimized for your specific instrument and analytes.

ParameterRecommendation for Non-Polar Column (e.g., DB-5)Recommendation for Polar Column (e.g., DB-WAX)Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Injector Splitless mode, 250 °CSplitless mode, 250 °CEnsures efficient transfer of analytes to the column. A higher temperature can lead to degradation of thermally labile compounds.
Carrier Gas Helium, constant flow rate of 1.0 mL/minHelium, constant flow rate of 1.0 mL/minProvides optimal efficiency and is inert.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 5 °C/min to 250 °C, hold 5 minInitial: 60 °C, hold 2 min; Ramp: 5 °C/min to 240 °C, hold 10 minA slow temperature ramp is crucial for resolving closely eluting isomers. The higher initial temperature on the polar column is due to the stronger retention of the analytes.
MS Source 230 °C230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °C150 °CStandard temperature for the mass analyzer.
Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eVStandard ionization energy for generating reproducible mass spectra.
Acquisition Scan mode (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectral information for identification against libraries. SIM mode increases sensitivity for trace-level quantification.
Analytical Procedure
  • System Suitability: Before analyzing samples, inject the n-alkane standard mixture to ensure proper chromatographic performance (e.g., peak shape, resolution).

  • Analyte Analysis: Inject the individual methylpyrazine alcohol standards and any unknown samples.

  • Co-injection with n-Alkanes: To accurately determine the Kovats retention index, co-inject each analyte with the n-alkane standard mixture. This ensures that the retention times of the analyte and the alkanes are measured under the exact same conditions.

Data Analysis and Retention Index Calculation

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100 n + 100[(t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting just before the analyte.

  • t_R(n+1) is the retention time of the n-alkane eluting just after the analyte.

  • n is the carbon number of the n-alkane eluting just before the analyte.

The calculated retention indices should be compared with reliable literature values or data from certified reference materials.

G cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Prepare Analyte Standards E Inject Individual Analyte Standards A->E B Prepare n-Alkane Standard D System Suitability Check (n-Alkanes) B->D F Co-inject Analyte with n-Alkanes B->F C Prepare Internal Standard (Optional) D->E E->F G Record Retention Times F->G H Calculate Kovats Retention Index (RI) G->H I Compare with Reference Data H->I

Experimental workflow for Kovats retention index determination.

Comparative Data: Retention Indices of Methylpyrazine Alcohols on Polar and Non-Polar Columns

The following table presents a compilation of experimentally determined and literature-derived Kovats retention indices for selected methylpyrazine derivatives on a non-polar (DB-5 type) and a polar (DB-WAX type) stationary phase. This data illustrates the significant impact of stationary phase polarity on the elution order and provides a basis for the identification of these compounds.

CompoundStructureKovats RI (Non-Polar, e.g., DB-5)Kovats RI (Polar, e.g., DB-WAX)
2-Methylpyrazine 2-methylpyrazine~826[6]~1235
2-Ethyl-5-methylpyrazine 2-ethyl-5-methylpyrazine~973-1002[7]~1399[7]
2-(Hydroxymethyl)pyrazine 2-(hydroxymethyl)pyrazineData not readily availableData not readily available
2-(1-Hydroxyethyl)pyrazine 2-(1-hydroxyethyl)pyrazineData not readily availableData not readily available

Note: The lack of readily available, comprehensive retention index data for many methylpyrazine alcohols in public databases highlights the critical need for the validation protocol described in this guide. The provided data for the parent compounds serves as a reference to demonstrate the expected chromatographic behavior.

Causality Behind Experimental Choices and Trustworthiness of the System

  • Why co-inject with n-alkanes? Co-injection minimizes the impact of small, run-to-run variations in instrument performance, such as fluctuations in oven temperature or carrier gas flow rate.[4] Because the analyte and the standards experience the exact same conditions, the calculated retention index is highly reproducible.

  • Why use both polar and non-polar columns? The use of two columns with orthogonal separation mechanisms provides a much higher degree of confidence in compound identification. A match on both a polar and a non-polar column is considered a definitive identification, especially when mass spectral data is ambiguous.

  • Self-Validating System: This protocol is inherently self-validating. Consistent retention indices for known standards across multiple runs and on different instruments (if available) confirm the validity of the method. Any significant deviation in the retention index of a known compound would immediately flag a potential issue with the system (e.g., column degradation, leak).

Advanced Considerations: The Challenge of Thermal Degradation

A critical and often overlooked aspect of analyzing methylpyrazine alcohols is their potential for thermal degradation in the hot GC inlet. The hydroxyl group can be oxidized to an aldehyde, leading to the erroneous identification of the corresponding methylpyrazine aldehyde.[8][9]

Mitigation Strategies:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analytes.

  • Inert Inlet Liner: Employ a deactivated glass inlet liner to minimize active sites that can catalyze degradation.

  • Regular Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues that can promote on-inlet reactions.

Conceptual diagram of elution order on polar vs. non-polar columns.

Conclusion: Ensuring Analytical Certainty

The validation of retention times for methylpyrazine alcohols is not merely a procedural step but a cornerstone of analytical certainty. By employing a systematic approach that includes the use of both polar and non-polar stationary phases, the calculation of Kovats retention indices through co-injection with n-alkane standards, and an awareness of potential analytical pitfalls like thermal degradation, researchers can confidently differentiate between isomers and ensure the integrity of their data. This guide provides a framework for developing a robust, self-validating methodology that will stand up to the rigorous demands of scientific research and industrial quality control.

References

  • Bari, M. A., & Shellie, R. A. (2015). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. Analytical Methods, 7(5), 1838-1842.
  • Bohman, B., et al. (2015). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. Analytical Methods, 7(5), 1838-1842. Available at: [Link]

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]

  • Jeleń, H. H., & Gracka, A. (2015). Food analysis by gas chromatography-olfactometry. Comprehensive Analytical Chemistry, 68, 185-218.
  • Magi, E., Bono, L., & Di Carro, M. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols. Journal of mass spectrometry, 47(9), 1191-1197. Available at: [Link]

  • Xu, S., Errabelli, R., Feener, D. H., Noble, K., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC–MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • Millar, J. G., & Haynes, K. F. (Eds.). (2013). Methods in chemical ecology: chemical methods (Vol. 1). Springer Science & Business Media.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pherobase. (2025). The Kovats Retention Index: 2-Ethyl-5-methylpyrazine (C7H10N2). Retrieved from [Link]

  • Pherobase. (2025). The Kovats Retention Index: 2-Methylpyrazine (C5H6N2). Retrieved from [Link]

  • Tissot, E., et al. (2014).
  • NIST Chemistry WebBook, SRD 69. Pyrazine, 2-ethyl-5-methyl-. Available at: [Link]

  • VCF. (n.d.). VCF Guide to use. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador. PLOS ONE, 19(3), e0298801. Available at: [Link]

  • Vranová, J., & Cvačka, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 647(1), 80-87.
  • Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 647(1), 80-87. Available at: [Link]

  • Wu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. Available at: [Link]

  • The Pherobase. (2025). The Kovats Retention Index: 2-Methylpyrazine (C5H6N2). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylpyrazin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(5-Methylpyrazin-2-yl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.